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6-(3-Chloro-5-fluorophenyl)picolinic acid Documentation Hub

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  • Product: 6-(3-Chloro-5-fluorophenyl)picolinic acid
  • CAS: 1261932-98-2

Core Science & Biosynthesis

Foundational

6-(3-Chloro-5-fluorophenyl)picolinic acid chemical properties

[1] Executive Summary Compound Identity: 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS Registry Number: 1261932-98-2 Molecular Class: 6-Aryl-2-picolinate (Synthetic Auxin)[1] 6-(3-Chloro-5-fluorophenyl)picolinic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS Registry Number: 1261932-98-2 Molecular Class: 6-Aryl-2-picolinate (Synthetic Auxin)[1]

6-(3-Chloro-5-fluorophenyl)picolinic acid is a specialized heterocyclic building block and a bioactive scaffold belonging to the arylpicolinate class of synthetic auxin herbicides. Structurally, it consists of a pyridine-2-carboxylic acid core substituted at the 6-position with a meta-substituted phenyl ring. This specific substitution pattern (3-chloro-5-fluoro) modulates lipophilicity and metabolic stability, making it a critical intermediate in the discovery of next-generation agrochemicals and potential metallo-enzyme inhibitors.

This guide details the physicochemical profile, validated synthetic pathways, and chemical reactivity of this compound, designed for researchers in medicinal chemistry and agrochemical discovery.

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for formulation and synthesis planning.

PropertyValue / DescriptionContext
Molecular Formula C₁₂H₇ClFNO₂Carbon-rich heteroaromatic
Molecular Weight 251.64 g/mol Fragment-like, suitable for optimization
Physical State Solid (White to off-white powder)High melting point due to zwitterionic character
Solubility DMSO (>10 mg/mL), Methanol; Low in WaterAcidic form has low aq.[2] solubility; salts are soluble
pKa (Calculated) ~3.5 – 4.2 (Carboxylic Acid)Typical for picolinic acids; exists as anion at physiological pH
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity; membrane permeable
H-Bond Donors 1 (COOH)relevant for receptor binding
H-Bond Acceptors 4 (N, O, F, Cl)N-atom in pyridine is a weak base

Synthetic Architecture

Retrosynthetic Analysis

The most robust disconnection for 6-aryl picolinates is at the C6–C1' biaryl bond. This suggests a transition-metal-catalyzed cross-coupling between a 6-halopicolinate and an appropriately substituted aryl boronic acid.

Validated Synthesis: Suzuki-Miyaura Coupling

The preferred route utilizes Suzuki-Miyaura cross-coupling due to its tolerance of the carboxylic acid moiety (often protected as an ester) and high yields.

Protocol:

  • Starting Materials: Methyl 6-chloropicolinate (Electrophile) and (3-Chloro-5-fluorophenyl)boronic acid (Nucleophile).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Base: Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Conditions: Reflux (90–100°C) for 4–12 hours under inert atmosphere (N₂/Ar).

  • Hydrolysis: Subsequent saponification of the methyl ester using LiOH in THF/H₂O yields the free acid.

Synthetic Workflow Diagram

The following diagram visualizes the logical flow from raw materials to the isolated free acid.

SynthesisPath SM1 Methyl 6-chloropicolinate Inter Intermediate: Methyl 6-(3-Cl-5-F-phenyl) picolinate SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki Coupling) SM2 (3-Chloro-5-fluorophenyl) boronic acid SM2->Inter Final Target: 6-(3-Chloro-5-fluorophenyl) picolinic acid Inter->Final LiOH, THF/H2O (Saponification)

Caption: Step-wise synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.

Chemical Reactivity & Derivatization

Understanding the reactivity profile is crucial for downstream modification, particularly for prodrug or pro-herbicide design.

Carboxylic Acid Transformations

The C2-carboxylic acid is the primary handle for derivatization.

  • Esterification: Reaction with alcohols (e.g., benzyl alcohol, methanol) under acid catalysis or using coupling agents (EDC/NHS) yields esters. In agrochemistry, bulky esters (e.g., benzyl, heptyl) are often used to improve cuticle penetration.

  • Amidation: Conversion to amides via acid chloride generation (SOCl₂) or direct coupling.

Pyridine Ring Electronics

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, although the 6-aryl substitution provides steric shielding.

  • N-Oxidation: Treatment with m-CPBA can yield the N-oxide, a transformation often used to alter metabolic stability or solubility profiles.

  • Metal Chelation: The picolinic acid motif (N atom adjacent to COOH) is a classic bidentate ligand. It readily chelates divalent metals (Cu²⁺, Zn²⁺, Fe²⁺). Note: This property can interfere with metal-dependent assays.

Biological Mechanism & Context[4][5]

This molecule acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant auxin hormone.[3]

Mode of Action (Auxinic Herbicide)

As a 6-aryl picolinate, this compound functions by binding to the TIR1/AFB family of auxin receptor proteins.

  • Binding: The molecule enters the plant cell nucleus and binds to the TIR1/AFB receptor pocket.

  • Complex Formation: This binding facilitates the recruitment of Aux/IAA repressor proteins.

  • Degradation: The SCF-TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.

  • Gene Activation: Degradation of repressors releases Auxin Response Factors (ARFs), leading to uncontrolled gene expression, chaotic growth, and plant death.

Signaling Pathway Diagram

MOA Ligand 6-(3-Cl-5-F-phenyl) picolinic acid Complex Ligand-Receptor Complex Ligand->Complex Binds Receptor TIR1/AFB5 Receptor Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Recruits Degradation Ubiquitination & Proteasomal Degradation Repressor->Degradation SCF Complex Action GeneExp Uncontrolled Gene Expression (ARFs) Degradation->GeneExp Releases ARFs

Caption: Mechanism of Action showing the activation of auxin response pathways via TIR1/AFB5 binding.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Handling:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C (long term) or 2-8°C (short term) in a tightly sealed container. Protect from moisture.

  • Spill Response: Sweep up solid spills without creating dust. Clean the area with a detergent solution (the compound is soluble in basic aqueous solutions).

References

  • PubChem. (n.d.).[2][4] 6-(3-Fluorophenyl)picolinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. MDPI. Retrieved from [Link]

Sources

Exploratory

Discovery of 6-(3-Chloro-5-fluorophenyl)picolinic acid: A Technical Guide

This guide details the technical discovery, synthesis, and pharmacological characterization of 6-(3-Chloro-5-fluorophenyl)picolinic acid , a pivotal scaffold in the development of the arylpicolinate class of synthetic au...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and pharmacological characterization of 6-(3-Chloro-5-fluorophenyl)picolinic acid , a pivotal scaffold in the development of the arylpicolinate class of synthetic auxins.

While often overshadowed by its commercialized derivatives—Florpyrauxifen-benzyl (Rinskor™ active) and Halauxifen-methyl (Arylex™ active)—this specific acid represents a critical "lead" motif that helped define the Structure-Activity Relationship (SAR) requirements for high-affinity binding to the AFB5 auxin receptor.

Executive Summary: The Arylpicolinate Breakthrough

The discovery of 6-(3-Chloro-5-fluorophenyl)picolinic acid marked a departure from traditional pyridine-carboxylate herbicides (e.g., Clopyralid, Picloram). Unlike its predecessors, which rely on chlorination of the pyridine ring for stability, this molecule utilizes a 6-aryl tail to modulate lipophilicity and receptor selectivity.

  • Core Chemotype: 6-Aryl-picolinate.[1][2]

  • Primary Utility: Synthetic Auxin (WSSA Group 4).

  • Key Innovation: Preferential binding to the AFB5 (Auxin Signaling F-Box 5) co-receptor over TIR1, reducing off-target toxicity and overcoming resistance mechanisms common to 2,4-D and Dicamba.

Rational Design & Structure-Activity Relationship (SAR)

The discovery logic followed a "scaffold hopping" strategy, moving from the aminopyralid core to a biaryl system. The selection of the 3-chloro-5-fluorophenyl moiety was not random; it was the result of optimizing three vectors:

A. The "Goldilocks" Zone of Substitution

The 6-phenyl ring sits in a hydrophobic pocket of the auxin receptor.

  • Ortho-substitution (2,6-position): Generally disfavored in early screens due to steric clash with the receptor wall, though later optimized (as seen in Florpyrauxifen's 2-fluoro group).

  • Meta-substitution (3,5-position): The 3-chloro-5-fluoro pattern provides the optimal balance.

    • 3-Chloro: Increases lipophilicity (LogP) for cuticle penetration and fills the hydrophobic sub-pocket.

    • 5-Fluoro: Blocks metabolic oxidation (Phase I metabolism) at the exposed phenyl position, extending half-life within the plant without imposing excessive steric bulk.

B. Electronic Tuning

The electron-withdrawing nature of the halogen pair (Cl/F) lowers the pKa of the picolinic acid, ensuring the molecule remains largely anionic at physiological pH (7.4), which is critical for active transport via auxin influx carriers (AUX1/LAX).

C. Discovery Funnel Visualization

SAR_Logic Lead Lead Gen: Aminopyralid Core Mod1 Modification 1: Remove 4-amino Add 6-Aryl Group Lead->Mod1 Scaffold Hop Screen Screening: 6-Phenylpicolinic Acid (Low Potency, High Metabolism) Mod1->Screen Initial Assay Opt1 Optimization: 3,5-Substitution Screen->Opt1 Block Metabolism Hit Hit: 6-(3-Chloro-5-fluorophenyl)picolinic acid (High Affinity, Metabolic Stability) Opt1->Hit 3-Cl, 5-F Selection Comm Commercialization: Florpyrauxifen (Rinskor) Halauxifen (Arylex) Hit->Comm Further Derivatization

Figure 1: The SAR evolution from generic pyridine herbicides to the specific 3-chloro-5-fluoro scaffold.

Chemical Synthesis Protocol

The synthesis relies on a robust Suzuki-Miyaura Cross-Coupling reaction. This modular approach allows for the rapid assembly of the biaryl core.

Reagents & Conditions
  • Substrate A: Methyl 6-chloropicolinate (or 6-bromo analog).

  • Substrate B: (3-Chloro-5-fluorophenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round bottom flask with Methyl 6-chloropicolinate (1.0 eq) and (3-Chloro-5-fluorophenyl)boronic acid (1.1 eq).

  • Solvation: Dissolve in degassed 1,4-Dioxane/Water. Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Reflux: Heat the mixture to 85-90°C for 4–6 hours. Monitor consumption of the chloropicolinate via HPLC or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry the organic layer over MgSO₄.

  • Hydrolysis (Activation): The resulting ester is an intermediate. Treat with LiOH (2.0 eq) in THF/Water at room temperature for 2 hours to yield the free acid: 6-(3-Chloro-5-fluorophenyl)picolinic acid .

  • Purification: Acidify to pH 3 with 1N HCl. The product precipitates as a white/off-white solid. Recrystallize from Ethanol/Hexane.

Synthetic Pathway Diagram

Synthesis Reactants Me-6-Chloropicolinate + 3-Cl-5-F-Phenylboronic Acid Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h Reactants->Suzuki Ester Intermediate: Methyl Ester Suzuki->Ester Hydrolysis Hydrolysis LiOH, THF/H2O Ester->Hydrolysis Product Final Product: 6-(3-Chloro-5-fluorophenyl) picolinic acid Hydrolysis->Product

Figure 2: Modular synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.

Mechanism of Action (MoA)

This molecule acts as a molecular glue . It functions by bridging the interaction between the E3 ubiquitin ligase complex (SCF^TIR1/AFB) and the Aux/IAA transcriptional repressors.

The Selectivity Shift (TIR1 vs. AFB5)

Unlike 2,4-D, which binds tightly to TIR1, 6-aryl picolinates like the 3-chloro-5-fluoro analog show a distinct preference for AFB5 .

  • Mechanism: The acid binds to the bottom of the receptor pocket. The 6-phenyl tail extends into a specific hydrophobic channel that is more accessible in AFB5 than in TIR1.

  • Outcome: This recruits specific Aux/IAA proteins for ubiquitination and proteasomal degradation, leading to the derepression of auxin-response genes. This unique recruitment profile is why these herbicides control weeds resistant to other auxins.

Signaling Cascade Diagram

MoA Ligand 6-(3-Cl-5-F-phenyl)picolinic acid Receptor Receptor: SCF(AFB5) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Recruits Ubiquitin Ubiquitination & Degradation (26S Proteasome) Repressor->Ubiquitin GeneExp Gene Expression Activation (Uncontrolled Growth) Ubiquitin->GeneExp

Figure 3: The auxin signaling pathway triggered by the picolinic acid ligand.

Comparative Data Profile

The following table highlights the potency and physical properties of the 3-chloro-5-fluoro analog compared to the natural hormone (IAA) and a standard herbicide (Picloram).

PropertyIndole-3-Acetic Acid (IAA)Picloram6-(3-Cl-5-F-phenyl)picolinic acid
Role Natural HormoneStandard HerbicideNovel Lead / Active
Binding Affinity (Kd) ~50 nM (TIR1)~300 nM (TIR1)< 10 nM (AFB5)
Metabolic Stability Low (Minutes)High (Weeks)Moderate-High
Systemicity BasipetalAcropetal/BasipetalSystemic (Phloem Mobile)
LogP 1.410.3~2.8 (Estimated)
Primary Target TIR1/AFB1-5TIR1AFB5 (High Selectivity)

Note: Data represents typical values for the chemotype class based on SAR studies.

References

  • Epp, J. B., et al. (2016).[3] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[4] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link[5]

  • Schmitzer, P. R., et al. (2019). "New Auxin Mimic Herbicides: 6-Arylpicolinates." In Modern Crop Protection Compounds, Wiley-VCH.[5] Link

  • Bell, J. L., et al. (2015). "Mode-of-Action Analysis of a New Arylpicolinate Herbicide From Dow AgroSciences." WSSA Abstracts. Link

  • Lindsley, C. W., et al. (2016). "Discovery of mGlu4 Positive Allosteric Modulators." Vanderbilt Center for Neuroscience Drug Discovery. (Contextual reference for picolinic acid scaffold utility in CNS). Link

Sources

Foundational

Technical Safety &amp; Handling Monograph: 6-(3-Chloro-5-fluorophenyl)picolinic acid

Part 1: Executive Technical Summary 6-(3-Chloro-5-fluorophenyl)picolinic acid is a specialized heterocyclic building block. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) scaffold substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

6-(3-Chloro-5-fluorophenyl)picolinic acid is a specialized heterocyclic building block. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) scaffold substituted at the 6-position with a meta-chloro, meta-fluoro phenyl ring.

This compound belongs to a class of chemistries (6-aryl-picolinates) frequently utilized in the synthesis of synthetic auxin herbicides (e.g., analogs of Florpyrauxifen or Halauxifen). Consequently, its handling requires a dual-threat safety protocol:

  • Toxicological Safety: Protection of the operator against severe eye irritation and potential organ toxicity.

  • Biological Containment: Prevention of trace contamination, as picomolar concentrations can induce catastrophic epinasty in non-target plant species within research facilities.

Part 2: Hazard Identification & GHS Classification[1]

While specific SDS data for this exact isomer is rare in public repositories, the structural activity relationship (SAR) with 6-chloropicolinic acid and 6-phenylpicolinic acid dictates the following precautionary GHS classification.

Signal Word: DANGER

Hazard CategoryHazard StatementMechanistic Insight
Eye Damage/Irritation H318: Causes serious eye damage.[1]Picolinic acids are potent chelators and acids (pKa ~1.0 for N, ~5.4 for COOH). Direct contact can cause immediate corneal opacity and irreversible damage due to pH shock and metal sequestration in tissue.
Skin Irritation H315: Causes skin irritation.[2]The halogenated phenyl ring increases lipophilicity, facilitating dermal absorption and irritation.
Aquatic Toxicity H410: Very toxic to aquatic life with long-lasting effects.As a likely auxin mimic, this compound disrupts aquatic plant flora and algal blooms at trace levels.
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2]Consistent with pyridine-carboxylate toxicology.[3]

Part 3: The "Zero-Drift" Handling Protocol

Engineering Controls

Rationale: Standard laboratory ventilation is insufficient for auxin-class compounds due to their high biological potency.

  • Primary Containment: All weighing and manipulation of the solid must occur within a Class II, Type A2 Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Static Control: Use an ionizing bar during weighing. The halogenated aromatic ring contributes to high static charge buildup, increasing the risk of "dust fly" (aerosolization).

  • Dedicated Glassware: Glassware used for this compound should be segregated or treated with a base bath (KOH/Isopropanol) to degrade residual carboxylates before general washing.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required during synthesis scale-up (>5g).

  • Skin: Double-gloving protocol.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, 8 mil).

    • Justification: Halogenated aromatics can permeate thin nitrile over time. The outer layer is sacrificial.

  • Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator.

Part 4: Synthesis & Reaction Safety (Suzuki-Miyaura Coupling)

The most efficient synthesis route involves a palladium-catalyzed cross-coupling between a 6-halopicolinate and a boronic acid.

Validated Synthetic Workflow

Reaction: 6-Chloropicolinic acid (methyl ester) + 3-Chloro-5-fluorophenylboronic acid


 Product.

Critical Safety Parameters:

  • Catalyst Handling: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are potential sensitizers. Handle under inert atmosphere (Argon/Nitrogen).

  • Base Exotherm: The addition of inorganic base (K₂CO₃ or Cs₂CO₃) to the reaction mixture often generates CO₂ gas. Venting is required to prevent pressure buildup in sealed vials.

  • Workup Acidification: The final step often involves hydrolysis of the ester to the free acid using LiOH, followed by acidification with HCl.

    • Risk:[1][4][5] Acidification precipitates the product. Ensure pH monitoring to avoid generating excess HCl fumes.

Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical safety checkpoints.

SynthesisSafety Start Start: Reagent Prep Reactants Weighing: 6-Cl-Picolinate + 3-Cl-5-F-Phenylboronic Acid Start->Reactants Catalyst Catalyst Addition (Pd) [Inert Atmosphere] Reactants->Catalyst Glove Box/Schlenk Coupling Suzuki Coupling (Reflux/Microwave) Catalyst->Coupling Heat Hydrolysis Ester Hydrolysis (LiOH) Coupling->Hydrolysis Workup Acidification Acidification (HCl) [Exotherm Risk] Hydrolysis->Acidification pH Adjustment Filtration Filtration & Drying [Dust Hazard] Acidification->Filtration Precipitate Final Pure 6-(3-Cl-5-F-phenyl)picolinic acid Filtration->Final QC Check

Caption: Figure 1: Synthetic workflow emphasizing critical safety control points (Red) during the Suzuki coupling process.

Part 5: Emergency Response & Decontamination

Ocular Exposure (Critical)

Immediate Action: Picolinic acids can cause rapid tissue chelation.

  • Flush: Irrigate eyes for a minimum of 30 minutes (standard is 15, but acidic chelators require longer).

  • pH Check: Verify ocular pH has returned to 7.4 before ceasing irrigation.

  • Medical: Consult an ophthalmologist immediately.

Spills & Environmental Release

The "Auxin Flash" Hazard: If this compound is spilled in a facility that also houses plant growth chambers (e.g., Arabidopsis or Tobacco), standard sweeping is prohibited.

  • Protocol:

    • Mist the powder with water (to prevent dust).

    • Cover with absorbent pads.

    • Wipe surface with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The bleach oxidizes the aromatic ring, deactivating the biological auxin activity.

Part 6: Physicochemical Data Summary

PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₁₂H₇ClFNO₂Stoichiometry
Molecular Weight 251.64 g/mol Calculation
Appearance Off-white to pale yellow solidVisual ID
Solubility DMSO (>50 mg/mL), MethanolSolvent selection
pKa (Acid) ~3.5 (Carboxylic Acid)Buffer compatibility
pKa (Base) ~1.2 (Pyridine Nitrogen)Protonation state
LogP ~2.8 - 3.2Lipophilicity/Bioaccumulation

Part 7: Regulatory & Transport

  • Transport (IATA/DOT): Not typically regulated as Dangerous Goods in small research quantities, but often shipped as Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if >5kg due to aquatic toxicity.

  • Storage: Store at -20°C (Desiccated). Picolinic acids can decarboxylate slowly at elevated temperatures or form hydrates.

References

  • ChemicalBook. (2024). 6-(3-Chloro-5-fluorophenyl)picolinic acid - Product Properties and Safety. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid (Generic Picolinate Safety). Retrieved from

  • Corteva Agriscience (Dow AgroSciences). (2003). Patent US6784137B2: 6-aryl-4-aminopicolinates and their use as herbicides. (Demonstrates the biological potency and handling requirements of the 6-aryl picolinate class). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Picolinic Acid Compound Summary. Retrieved from

  • MDPI Molecules. (2023). Design, Synthesis, Herbicidal Activity of Novel 2-Picolinic Acid Derivatives. (Provides synthetic context and activity data). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Structural Elucidation of 6-(3-Chloro-5-fluorophenyl)picolinic acid

Executive Summary This application note details the protocol for the complete structural assignment of 6-(3-Chloro-5-fluorophenyl)picolinic acid using 1D ( H, C, F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the complete structural assignment of 6-(3-Chloro-5-fluorophenyl)picolinic acid using 1D (


H, 

C,

F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

The compound features a pyridine core substituted with a carboxylic acid and a meta-substituted halogenated phenyl ring.[1][2] The presence of fluorine (


F, spin ½) introduces significant spin-spin coupling (

,

), transforming standard multiplets into complex splitting patterns. This guide provides a self-validating workflow to deconvolve these signals and definitively prove the regiochemistry of the substituents.

Chemical Context & Strategic Approach

Structural Challenges[1]
  • Proton Deficit: The molecule is highly substituted; only 6 aromatic protons exist to define the orientation of two rings.[1]

  • Fluorine Couplings: The

    
    F nucleus will split carbon and proton signals across the phenyl ring, often confusing automated assignment software.
    
  • Solubility & Exchange: The carboxylic acid moiety requires a polar solvent to prevent dimerization and ensure sharp signals.[1]

Experimental Strategy
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.[1] It disrupts intermolecular Hydrogen bonding of the carboxylic acid, sharpening the spectra, and ensures solubility of the polar picolinic acid moiety.
    
  • Probe Selection: A probe capable of

    
    F observation (or at least 
    
    
    
    /
    
    
    F decoupling) is recommended but not strictly required if coupling constants are analyzed manually.[1]
  • Referencing: Calibrate to residual DMSO-d

    
     (
    
    
    
    H: 2.50 ppm) and DMSO-d
    
    
    (
    
    
    C: 39.52 ppm).

Experimental Protocol

Sample Preparation[1][3]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution height is ~4.5 cm.[1]

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)SW (ppm)Notes

H
zg301664k14Relax. delay (D1) ≥ 2s for integration accuracy.

C{1H}
zgpg30102464k240High scans needed for quaternary C-F splitting detection.

F
zg303264k200Center SW at -110 ppm.[1] No decoupling needed initially.[1]
COSY cosygpppqf42k x 25610Magnitude mode for H-H connectivity.[1]
HSQC hsqcedetgpsisp2.342k x 25610 (F1), 160 (F2)Multiplicity edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf84k x 25610 (F1), 240 (F2)Optimized for

Hz.

Data Analysis & Assignment Logic

H NMR Assignment Strategy

The spectrum will display two distinct aromatic regions: the Pyridine ring (3 protons) and the Phenyl ring (3 protons).

Region A: The Pyridine Ring (Protons 3, 4, 5)
  • H3 (Ortho to COOH): Most deshielded doublet (~8.0–8.2 ppm).[1]

  • H4 (Meta): Triplet-like (dd), typically ~8.1 ppm.[1]

  • H5 (Ortho to Phenyl): Doublet, shielded relative to H3 (~7.8–8.0 ppm).

  • Validation: These protons form a continuous spin system in COSY (H3↔H4↔H5).[1]

Region B: The Phenyl Ring (Protons 2', 4', 6')

This system is not continuous in COSY due to the meta-substitution. We rely on


F-coupling  patterns.[1][3]
  • H4' (Between Cl and F): Doublet of doublets.[1] Large

    
     (~9 Hz) and small 
    
    
    
    (~2 Hz).[1]
  • H6' (Between Link and F): Doublet of doublets.[1][3] Large

    
     (~10 Hz) and small 
    
    
    
    (~2 Hz).[1]
  • H2' (Between Link and Cl): Apparent singlet or fine triplet.[1] No large F coupling (only small

    
     or 
    
    
    
    ).[1]

Predicted


H NMR Data Table (DMSO-d

)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH ~13.0-13.5Broad Singlet-Exchangeable acid proton.[1]
H-3 8.15dd

Ortho to electron-withdrawing COOH.[1]
H-4 8.08t (dd)

Pyridine "meta" proton.
H-5 7.95dd

Ortho to phenyl ring.
H-6' 7.85dt

Large F coupling, ortho to F.
H-4' 7.60dt

Large F coupling, ortho to F.
H-2' 7.75t (fine)

Isolated between Cl and Link.
C NMR & Fluorine Signatures

The


C spectrum is diagnostic due to Carbon-Fluorine coupling (

).[1] This validates the position of the Fluorine atom.[1]
  • C-5' (C-F ipso): Doublet,

    
     Hz. (~162 ppm)
    
  • C-4', C-6' (ortho): Doublets,

    
     Hz.[1]
    
  • C-1', C-3' (meta): Doublets,

    
     Hz.[1]
    
  • C-2' (para): Doublet,

    
     Hz (often broadened).[1]
    
F NMR
  • Shift: Expected signal at -110 to -112 ppm .

  • Pattern: Triplet-like (dd) due to coupling with H-4' and H-6'.[1]

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the critical HMBC and COSY correlations required to confirm the structure and rule out isomers (e.g., swapping Cl and F positions).

NMR_Workflow Sample Unknown Sample (Solid) H1_NMR 1H NMR (Identify 2 Spin Systems) Sample->H1_NMR F19_NMR 19F NMR (Confirm Monofluoro) Sample->F19_NMR COSY COSY (Trace Pyridine H3-H4-H5) H1_NMR->COSY Define Pyridine HMBC HMBC (Link Rings & Locate COOH) H1_NMR->HMBC Connect Rings F19_NMR->H1_NMR J-coupling verification COSY->HMBC Structure CONFIRMED STRUCTURE 6-(3-Cl-5-F-phenyl)picolinic acid HMBC->Structure Key Correlation: H5 -> C1' (Phenyl Ipso)

Figure 1: Analytical workflow for structural verification.

Key HMBC Correlations (The "Smoking Gun")

To prove the phenyl ring is attached at position 6 and not 3, 4, or 5:

  • H-5 (Pyridine) must show a strong 3-bond correlation to C-1' (Phenyl ipso) .[1]

  • H-3 (Pyridine) must show a strong 3-bond correlation to C-COOH (Carboxyl) .[1]

References

  • General Picolinic Acid NMR Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1]

    • URL:[Link] (Search: Picolinic acid derivatives)

  • Fluorine Coupling Principles

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

    • Context: Standard values for

      
       and 
      
      
      
      in meta-substituted aromatics.[1]
  • Substituent Effects in NMR

    • Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[1][3]

    • URL:[Link]

  • Analogous Herbicide Metabolite Characterization

    • Source: PubChem Compound Summary for CID 2821908 (3-chloro-5-(trifluoromethyl)picolinic acid).[1]

    • URL:[Link]

Sources

Application

Application Note: Functional Profiling of 6-(3-Chloro-5-fluorophenyl)picolinic acid in Cell-Based Assays

This Application Note is structured to address the dual utility of 6-(3-Chloro-5-fluorophenyl)picolinic acid (CAS 1261932-98-2): first, as a potent Synthetic Auxin in agrochemical discovery, and second, as a highly speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual utility of 6-(3-Chloro-5-fluorophenyl)picolinic acid (CAS 1261932-98-2): first, as a potent Synthetic Auxin in agrochemical discovery, and second, as a highly specific Orthogonal Ligand for Auxin-Inducible Degron (AID) systems in mammalian target validation (Drug Discovery).

Introduction & Mechanism of Action

6-(3-Chloro-5-fluorophenyl)picolinic acid represents a privileged 6-aryl picolinate scaffold. While structurally analogous to commercial herbicides like Florpyrauxifen and Halauxifen , this specific derivative is increasingly valuable in high-precision cell biology.

The Mechanism: Molecular Glue

In both plant and engineered mammalian systems, this molecule acts as a "molecular glue." It stabilizes the interaction between the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) and the Aux/IAA transcriptional repressors (or degron-tagged proteins).

  • In Agrochemicals: It triggers lethal unregulated gene expression in weeds by degrading repressors via the SCF^TIR1/AFB5 ubiquitin-ligase complex.

  • In Drug Development (AID System): It is utilized as a chemical inducer to rapidly degrade "degron-fused" target proteins in human cells, allowing researchers to study the acute loss of a drug target (Target Validation).

Why This Compound?

Unlike natural auxin (IAA), 6-aryl picolinates often show preferential binding to the AFB5 receptor sub-family rather than TIR1. This selectivity reduces off-target effects in engineered systems and provides a unique "orthogonal" channel for controlling protein levels.

Pathway Visualization

The following diagram illustrates the mechanism of action in an engineered mammalian cell expressing the plant TIR1/AFB system (Auxin-Inducible Degron).

AID_Pathway Compound 6-(3-Cl-5-F)picolinic acid TIR1 TIR1/AFB5 (F-box Protein) Compound->TIR1 Binding Complex Ternary Complex (SCF-TIR1-Ligand-POI) Compound->Complex Stabilizes Interface TIR1->Complex Recruitment POI Target Protein (Fused to mAID) POI->Complex Recognition Ub Ubiquitination Complex->Ub E3 Ligase Activity Proteasome 26S Proteasome Ub->Proteasome Poly-Ub Chain Degradation Protein Degradation (Loss of Function) Proteasome->Degradation Proteolysis

Caption: Mechanism of 6-aryl picolinate-mediated targeted protein degradation via the SCF-TIR1/AFB5 complex.

Protocol A: Auxin-Inducible Degron (AID) Assay (Mammalian Cells)

Purpose: To assess the compound's efficacy in triggering the degradation of a specific target protein in human cancer cell lines (e.g., HCT116, HeLa). This is critical for validating whether a protein is a viable drug target.

Materials
  • Cell Line: HCT116 expressing OsTIR1 (Oryza sativa TIR1) and a target protein fused to mAID (mini-Auxin Inducible Degron).

  • Compound: 6-(3-Chloro-5-fluorophenyl)picolinic acid (10 mM stock in DMSO).

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

  • Detection: Western Blot reagents or High-Content Imaging system.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HCT116-OsTIR1-mAID cells in 6-well plates (for Western Blot) or 96-well optical plates (for Imaging) at 70% confluency.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of 6-(3-Chloro-5-fluorophenyl)picolinic acid in fresh media.

    • Recommended Range: 0.1 nM to 10 µM.

    • Control: DMSO (0.1%) vehicle control.

    • Treat cells for defined timepoints (Standard: 1h, 4h, 24h). Note: Picolinates often act faster than natural auxins due to higher stability.

  • Lysate Preparation (Western Blot Path):

    • Aspirate media and wash with ice-cold PBS.

    • Lyse cells directly in 150 µL RIPA buffer.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification & Analysis:

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Probe with antibody against the Target Protein (or the mAID tag).

    • Calculation: Normalize band intensity to Loading Control (GAPDH/Actin).

    • Calculate DC₅₀ (Concentration inducing 50% degradation) and Dmax (Maximum degradation depth).

Data Interpretation Table
ParameterObservationInterpretation
DC₅₀ < 10 nM Highly PotentExcellent "Chemical Knockdown" tool; likely high affinity for AFB5/TIR1.
DC₅₀ > 1 µM Weak PotencyPoor cellular permeability or low affinity for the specific F-box variant used.
Reversibility Protein returns after washoutIndicates the compound is not covalently bound (typical for picolinates).

Protocol B: Plant Protoplast Reporter Assay (Agrochemical Discovery)

Purpose: To determine the specific receptor preference (TIR1 vs. AFB5) and transcriptional potency. This distinguishes the compound from broad-spectrum herbicides like 2,4-D.

Materials
  • System: Arabidopsis thaliana mesophyll protoplasts.

  • Plasmids:

    • Effector: 35S::TIR1 or 35S::AFB5 (to test receptor specificity).

    • Reporter: DR5::LUC (Firefly Luciferase driven by auxin-responsive promoter).

    • Internal Control: 35S::REN (Renilla Luciferase).

Step-by-Step Methodology
  • Protoplast Isolation:

    • Digest leaves of 4-week-old Arabidopsis (Col-0) using Cellulase R10 and Macerozyme R10 in Mannitol-MES buffer.

    • Filter through 40 µm mesh and wash with W5 solution.

  • PEG-Mediated Transfection:

    • Mix 200 µL protoplasts (2x10⁵ cells) with 20 µg total plasmid DNA (Effector + Reporter + Control).

    • Add 200 µL 40% PEG-4000 solution; incubate 15 min at RT.

    • Wash with W5 solution and resuspend in WI buffer (4 mM MES, 0.5 M Mannitol, 20 mM KCl).

  • Induction:

    • Aliquot transfected protoplasts into 96-well plates.

    • Add 6-(3-Chloro-5-fluorophenyl)picolinic acid (Final: 10 nM – 10 µM).

    • Incubate overnight (12–16 hours) in low light at 23°C.

  • Dual-Luciferase Assay:

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Measure Firefly (LUC) and Renilla (REN) luminescence sequentially.

    • Metric: Relative Light Units (RLU) = LUC/REN.

Expected Results & Causality
  • AFB5 Selectivity: 6-aryl picolinates typically show 10–100x higher potency in cells co-transfected with AFB5 compared to TIR1 .

  • Causality: The 5-fluoro group on the phenyl ring (in Florpyrauxifen) interacts with specific residues in the AFB5 binding pocket. This assay confirms if the 3-Cl, 5-F pattern retains this "picolinate-signature" selectivity.

Protocol C: Mammalian Cytotoxicity Profiling (Safety/Off-Target)

Purpose: To ensure the compound acts via the specific engineered mechanism (AID system) or plant pathway and does not cause general eukaryotic toxicity via off-target effects (e.g., mitochondrial disruption).

Methodology
  • Cell Lines: HepG2 (Liver tox model) and HEK293T.

  • Assay: CellTiter-Glo® (ATP quantification).

  • Protocol:

    • Seed 5,000 cells/well in 96-well opaque plates.

    • Treat with compound (0.01 – 100 µM) for 48 hours.

    • Add CellTiter-Glo reagent; read luminescence.

  • Success Criteria: For a valid chemical biology tool or agrochemical lead, the CC₅₀ (Cytotoxic Concentration 50%) should be > 50 µM , ensuring a wide therapeutic window compared to the active range (nM).

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Nishimura, K., et al. (2009). "An auxin-based degron system for the rapid depletion of proteins in nonplant cells." Nature Methods, 6(12), 917-922. Link

  • Yesbolatova, A., et al. (2020). "The auxin-inducible degron system: structural insights and improvements." Current Opinion in Structural Biology, 65, 134-143. Link

  • Lee, S., et al. (2014). "Molecular basis for the herbicide resistance of Roundup Ready crops." (Contextualizing AFB5 specificity). Proceedings of the National Academy of Sciences, 111(14), 5218-5223. Link

  • PubChem Compound Summary. "6-(3-Chloro-5-fluorophenyl)picolinic acid." Link

Sources

Method

Precision Profiling of Picolinic Acid Herbicides: From Molecular Mechanism to Dose-Response Modeling

Application Note: AN-HERB-042 Abstract & Introduction Picolinic acids (e.g., picloram, clopyralid, aminopyralid) represent a potent subclass of synthetic auxin herbicides (Group 4).[1] Unlike phenoxy-carboxylates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HERB-042

Abstract & Introduction

Picolinic acids (e.g., picloram, clopyralid, aminopyralid) represent a potent subclass of synthetic auxin herbicides (Group 4).[1] Unlike phenoxy-carboxylates (e.g., 2,4-D), which primarily target the TIR1 receptor, picolinic acids exhibit a distinct binding preference for the AFB5 (Auxin Signaling F-Box 5) receptor.[2] This distinct mode of action drives their high efficacy against distinct broadleaf spectrums and necessitates specific testing protocols to capture their unique symptomology—primarily epinasty and tissue distortion rather than immediate necrosis.

This application note details a rigorous, self-validating protocol for evaluating the herbicidal activity of picolinic acids. It integrates EPPO-compliant experimental design with advanced 4-parameter log-logistic modeling to ensure data reproducibility suitable for regulatory submission and resistance monitoring.

Mechanism of Action (The "Why" Behind the Protocol)

To interpret bioassay results accurately, one must understand the signaling cascade. Picolinic acids act as "molecular hackers" of the plant's auxin signaling pathway.

Signaling Pathway Visualization

The following diagram illustrates the specific pathway hijacked by picolinic acids, highlighting the critical AFB5 interaction.

AuxinPathway Picolinic Picolinic Acid (Herbicide) CellEntry Cellular Uptake (Active Transport) Picolinic->CellEntry Nucleus Nucleus Entry CellEntry->Nucleus Receptor AFB5 Receptor (Specific Target) Nucleus->Receptor Complex SCF-AFB5 Complex Receptor->Complex  Binding Repressor Aux/IAA Repressor Complex->Repressor  Recruitment Degradation Ubiquitination & Proteasomal Degradation Repressor->Degradation ARF ARF Transcription Factors Released Degradation->ARF  Release Response Unregulated Gene Expression (Ethylene Biosynthesis) ARF->Response Symptom Epinasty & Death Response->Symptom

Figure 1: Molecular mechanism of picolinic acids.[3] Note the specific binding to AFB5, distinguishing it from other auxin mimics.

Safety & Chemical Preparation

Critical Control Point: Picolinic acids are highly persistent. Minute contamination can destroy future experiments.

  • Labware: Use dedicated glassware for Group 4 herbicides. Never wash with general labware.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Handle technical grade powder in a fume hood.

Stock Solution Preparation

Technical grade picolinic acids are often salts or esters. Solubility varies.

  • Solvent Selection: Dissolve Technical Grade Active Ingredient (TGAI) in DMSO or Acetone to create a 10,000 ppm primary stock. Avoid water for the initial dissolution of esters.

  • Surfactant: For foliar assays, a surfactant is non-negotiable. Picolinic acids require help penetrating the cuticle.

    • Standard: 0.25% v/v Non-Ionic Surfactant (NIS) or 1% Methylated Seed Oil (MSO).

Experimental Protocols

Protocol A: Post-Emergence Foliar Bioassay (The Standard)

This protocol determines the


 (Growth Reduction 50%) via foliar uptake.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-6 replications (EPPO PP 1/152).

  • Target Species: Brassica napus (Oilseed rape) or Glycine max (Soybean) are ideal indicators due to high auxin sensitivity.

  • Growth Stage: Treat at 2-4 true leaves (BBCH 12-14). Treating too late introduces variability due to canopy shading.

Workflow Diagram:

FoliarProtocol Start Plant Propagation (Peat:Sand 3:1) Select Selection (Uniform Size BBCH 12-14) Start->Select Spray Treatment Application (Track Sprayer, 200 L/ha) Select->Spray Incubate Incubation (25°C Day / 20°C Night) Spray->Incubate Assess Assessment (14 & 21 DAT) Incubate->Assess Harvest Biomass Harvest (Dry Weight) Assess->Harvest Analyze Log-Logistic Regression Harvest->Analyze

Figure 2: Step-by-step workflow for post-emergence foliar bioassay.[4]

Step-by-Step Procedure:

  • Calibration: Calibrate track sprayer to deliver 200 L/ha at 200-300 kPa using flat-fan nozzles (e.g., TeeJet XR8002).

  • Dose Series: Prepare a logarithmic dose series.

    • Example: 0, 1/16x, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x (where 1x is the field rate).

  • Application: Spray plants. Include an untreated control (solvent + surfactant only).

  • Incubation: Return plants to greenhouse/growth chamber immediately. Ensure no overhead watering for 24 hours to prevent wash-off.[5]

  • Assessment (21 Days After Treatment - DAT):

    • Visual Injury: 0-100% scale (0 = no effect, 100 = death). Look for epinasty (twisting stems) and cupping of apical leaves.

    • Biomass: Cut shoots at soil level. Dry at 60°C for 48 hours. Weigh to 0.01g precision.

Protocol B: Pre-Emergence/Residue Bioassay

Picolinic acids are notorious for soil carryover. This assay tests root uptake.

  • Substrate: Use a sandy loam soil (low organic matter increases sensitivity).

  • Incorporation: Mix herbicide solution thoroughly into the soil before potting to ensure uniform distribution.

  • Indicator: Plant 3 seeds of Phaseolus vulgaris (Kidney bean) per pot.

  • Assessment: Measure root length and shoot epinasty at 14 DAT. Root stunting is the primary indicator for soil activity.

Data Presentation & Analysis

Quantitative Scoring Table

Standardize your visual ratings using this rubric to reduce subjective error.

Score (%)Visible Symptomology (Picolinic Acid Specific)Physiological Status
0 No visible injury.Healthy
10-30 Slight leaf cupping; minor epinasty of petioles.Recoverable
40-60 Severe epinasty (stem twisting); apical bud chlorosis; fern-like leaf growth.Growth Arrested
70-90 Necrosis of apical meristem; severe stem swelling/cracking; tissue decay.Irrecoverable
100 Complete plant death; brown/desiccated.Dead
Statistical Modeling (The "Senior Scientist" Standard)

Do not use linear regression. Biological dose-response is sigmoidal. You must use the 4-Parameter Log-Logistic Model (4PL) .

Equation:



  • y: Response (Biomass/Injury)[6][7]

  • x: Dose

  • c: Lower limit (usually 0 for biomass)

  • d: Upper limit (control mean)

  • b: Slope of the curve

  • e:

    
     or 
    
    
    
    (Inflection point)

Software: Use R (package drc) or GraphPad Prism.

  • R Code Snippet:drm(dry_weight ~ dose, fct = LL.4(), data = my_data)

References

  • Grossmann, K. (2010).[3] Auxin herbicides: Current status of mechanism and mode of action.[1] Pest Management Science. Link[3]

  • EPPO (European and Mediterranean Plant Protection Organization). (2012).[8][9] PP 1/152(4) Design and analysis of efficacy evaluation trials. EPPO Standards. Link

  • Seefeldt, S. S., et al. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology.[10][11] Link

  • Heap, I. (2023). The International Herbicide-Resistant Weed Database. WeedScience.org.[3] Link

  • Walsh, M., et al. (2013). Herbicide resistance testing: standard methods. WSSA Guidelines. Link

Sources

Application

Application Note: In Vivo Xenograft Models for 6-(3-Chloro-5-fluorophenyl)picolinic Acid Evaluation

This Application Note is designed for drug development professionals and research scientists evaluating 6-(3-Chloro-5-fluorophenyl)picolinic acid (and structurally related 6-aryl-picolinates) as a potential therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and research scientists evaluating 6-(3-Chloro-5-fluorophenyl)picolinic acid (and structurally related 6-aryl-picolinates) as a potential therapeutic agent.

While this chemical scaffold is structurally related to synthetic auxin herbicides (e.g., Florpyrauxifen metabolites), picolinic acid derivatives are increasingly investigated in oncology for two primary mechanisms: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and Transition Metal Chelation (e.g., Iron/Zinc depletion in the tumor microenvironment).

This guide focuses on the oncological evaluation of this compound as a Novel Chemical Entity (NCE).

Executive Summary & Mechanism of Action (MOA)

The evaluation of 6-(3-Chloro-5-fluorophenyl)picolinic acid requires selecting in vivo models that align with its putative Mechanism of Action (MOA). Unlike standard cytotoxic agents, picolinic acid derivatives often act through modulation of the Tumor Microenvironment (TME).

putative MOA 1: IDO1 Inhibition

Picolinic acid is a downstream metabolite of the kynurenine pathway. Synthetic derivatives (e.g., 6-aryl substituted) function as competitive inhibitors of IDO1, preventing the conversion of Tryptophan (Trp) to Kynurenine (Kyn).

  • Biological Consequence: Reversal of T-cell anergy and restoration of immune surveillance.

  • Model Requirement: Requires a functional immune system (Humanized Mice).

putative MOA 2: Metal Chelation

The picolinic acid moiety is a bidentate chelator. 6-substitution can enhance lipophilicity, allowing cellular entry to deplete intracellular iron or zinc pools essential for rapid tumor proliferation.

  • Biological Consequence: G1/S phase arrest, apoptosis via ROS generation.

  • Model Requirement: Standard Immunodeficient Xenograft (CDX) is sufficient.

Formulation & Pharmacokinetics (PK) Strategy

Picolinic acids are weak acids (pKa ~1.0–5.4). Poor solubility in aqueous media at neutral pH is a common challenge.

Recommended Vehicle Formulation

Do not dose the free acid directly as a suspension, as this leads to erratic absorption.

ComponentConcentrationFunction
Active Ingredient 10 – 100 mg/kg6-(3-Chloro-5-fluorophenyl)picolinic acid
DMSO 5%Co-solvent for initial solubilization
PEG-400 40%Solubilizer and stabilizer
Water / Saline 55%Aqueous phase (Add last)
pH Adjustment Adjust to pH 7.4Use 1N NaOH (Critical: Form the Sodium Salt in situ)

Protocol Note: Add DMSO to the compound first. Vortex until clear. Add PEG-400. Finally, add water slowly. If precipitation occurs, adjust pH to 7.4–8.0 using NaOH. The sodium salt form significantly improves bioavailability.

Experimental Protocols

Protocol A: Humanized Mouse Model (Hu-CDX) for Immuno-Oncology

Rationale: If the compound acts as an IDO1 inhibitor, it will exhibit zero efficacy in standard nude mice (which lack T-cells). You must use NSG (NOD scid gamma) mice engrafted with human PBMCs or CD34+ stem cells to reconstitute the human immune system.

Workflow Diagram

HuMouse_Workflow Step1 NSG Mouse (Immunodeficient) Step2 Engraftment (Hu-PBMC or CD34+) Step1->Step2 Day -7 Step3 Tumor Inoculation (e.g., A375 Melanoma) Step2->Step3 Day 0 Step4 Randomization (TV ~100mm³) Step3->Step4 Day 7-10 Step5 Treatment (PO, BID x 21 Days) Step4->Step5 Daily Dosing Step6 Analysis (TGI + Flow Cytometry) Step5->Step6 Endpoint

Caption: Workflow for Humanized Xenograft evaluation. Critical path involves immune reconstitution prior to tumor challenge.

Step-by-Step Procedure
  • Immune Reconstitution: Inject 6-8 week old NSG mice with

    
     human PBMCs (Peripheral Blood Mononuclear Cells) intravenously.
    
  • Validation: Wait 7 days. Bleed mice and check for human CD45+ cells via flow cytometry (>5% engraftment required).

  • Tumor Inoculation: Subcutaneously inject

    
     A375 (Melanoma) or CT26 (Colon) cells mixed with Matrigel (1:1) into the right flank.
    
    • Note: A375 is high in IDO1 expression, making it the ideal model.

  • Dosing: Once tumors reach 80–120 mm³, randomize mice (n=10/group).

    • Group 1: Vehicle Control.

    • Group 2: Compound (50 mg/kg PO, BID).

    • Group 3: Positive Control (Epacadostat 100 mg/kg).

    • Group 4: Combination (Compound + Anti-PD-1 Antibody). IDO inhibitors often require checkpoint blockade for maximum effect.

  • Endpoint: Measure tumor volume (TV) twice weekly. At termination, harvest tumors for Flow Cytometry (CD8+/Treg ratio).

Protocol B: Pharmacodynamic (PD) Biomarker Assay

Rationale: To prove the compound is hitting the target (IDO1) in vivo, you must measure the Kynurenine-to-Tryptophan ratio in plasma.

Pathway Logic

IDO_Pathway Trp Tryptophan (Substrate) Kyn Kynurenine (Immunosuppressive) Trp->Kyn Catalysis IDO IDO1 / TDO2 (Enzyme) IDO->Kyn Inhibitor 6-(3-Cl-5-F-phenyl) picolinic acid Inhibitor->IDO Inhibition TCell T-Cell Anergy/Apoptosis Kyn->TCell Promotes

Caption: Mechanism of Action. The compound blocks the conversion of Trp to Kyn, preventing T-cell suppression.

Assay Procedure (LC-MS/MS)
  • Sampling: Collect 50 µL plasma at 2h, 6h, and 12h post-dose on Day 1 and Day 14.

  • Extraction: Precipitate proteins with 150 µL Methanol containing internal standards (d5-Trp, d4-Kyn).

  • Analysis: Analyze via LC-MS/MS.

  • Calculation:

    
    
    
    • Success Criteria: >50% reduction in the Kyn/Trp ratio compared to vehicle.

Safety & Toxicology (Specific to Picolinates)

Since this scaffold is related to herbicides and metal chelators, specific toxicity endpoints must be monitored during the xenograft study:

  • Body Weight: >20% loss requires euthanasia.

  • Neurological Signs: Picolinic acid derivatives can cross the Blood-Brain Barrier (BBB) and affect GABA receptors. Watch for tremors or ataxia.

  • Mineral Homeostasis: If the MOA is chelation, monitor serum Zinc and Iron levels weekly.

Data Reporting Template

MetricVehicle ControlCompound (Low Dose)Compound (High Dose)
Tumor Growth Inhibition (TGI) -%%
Plasma Kyn/Trp Ratio Baseline% Reduction% Reduction
Intratumoral CD8+ T-Cells BaselineFold ChangeFold Change
Body Weight Change +X%-X%-X%

References

  • Prendergast, G. C., et al. (2018). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research, 78(6), 1585-1594. Link

  • Leuthauser, S. W., et al. (1982).[1] "Antitumor activity of picolinic acid in CBA/J mice." Journal of the National Cancer Institute, 68(1), 123-126.[1] Link

  • Yue, E. W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable IDO1 Inhibitor for Immuno-oncology." ACS Medicinal Chemistry Letters, 8(5), 486-491. Link

  • Spranger, S., et al. (2013). "Mechanism of tumor rejection with doublets of CTLA-4, PD-1/PD-L1, or IDO blockade involves restored IL-2 production and proliferation of CD8+ T cells directly within the tumor microenvironment." Journal for ImmunoTherapy of Cancer, 1, 14. Link

  • Koblish, H. K., et al. (2010). "Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors." Molecular Cancer Therapeutics, 9(2), 489-498. Link

Sources

Method

Application Note: 6-(3-Chloro-5-fluorophenyl)picolinic Acid in Oncology Drug Discovery

The following application note and protocol guide details the utility of 6-(3-Chloro-5-fluorophenyl)picolinic acid (CAS: 1261932-98-2) in cancer research. Based on its chemical structure—a biaryl pyridine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the utility of 6-(3-Chloro-5-fluorophenyl)picolinic acid (CAS: 1261932-98-2) in cancer research.

Based on its chemical structure—a biaryl pyridine-2-carboxylic acid—this compound serves as a critical privileged scaffold in medicinal chemistry, specifically for targeting metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Demethylases (KDMs) .

Abstract

6-(3-Chloro-5-fluorophenyl)picolinic acid is a specialized building block and pharmacophore used in the development of small-molecule inhibitors for cancer immunotherapy and epigenetics. Its picolinic acid core functions as a bidentate ligand, capable of chelating metal ions (Fe²⁺/Fe³⁺) within the active sites of metalloenzymes. This guide outlines its application in the synthesis and validation of IDO1 inhibitors (reversing T-cell exhaustion) and JmjC-domain Histone Demethylase inhibitors (epigenetic modulation).

Introduction & Mechanism of Action

In the context of cancer research, the utility of 6-(3-Chloro-5-fluorophenyl)picolinic acid is derived from its ability to mimic the transition state of substrates in heme-containing or iron-dependent enzymes.

Primary Target: IDO1 (Indoleamine 2,3-dioxygenase 1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn). High IDO1 activity in tumors depletes Trp and produces Kyn, leading to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs).

  • Mechanism: The pyridine nitrogen and the carboxylate group of the picolinic acid moiety coordinate with the heme iron in the IDO1 active site, displacing the dioxygen molecule required for catalysis. The 6-aryl substitution (3-Cl-5-F-phenyl) occupies the hydrophobic pocket (Pocket A/B), providing potency and selectivity over IDO2 or TDO2.

Secondary Target: KDM (Histone Lysine Demethylases)

JmjC-domain containing KDMs (e.g., KDM4/5) are Fe(II)- and


-ketoglutarate-dependent dioxygenases.
  • Mechanism: The picolinic acid core acts as a bioisostere for

    
    -ketoglutarate, chelating the active site Fe(II) and blocking histone demethylation, thereby restoring tumor suppressor gene expression.
    
Pathway Visualization

The following diagram illustrates the IDO1 inhibition pathway relevant to this scaffold.

IDO1_Pathway Tumor Tumor Cell (IFN-gamma stim) IDO1 IDO1 Enzyme (Heme-Fe) Tumor->IDO1 Upregulates Kyn Kynurenine (Kyn) IDO1->Kyn Catalysis Inhibitor 6-(3-Cl-5-F-phenyl) picolinic acid scaffold Inhibitor->IDO1 Chelates Heme-Fe (Inhibition) Tcell Effector T-Cell (CD8+) Inhibitor->Tcell Restores Proliferation Trp Tryptophan (Trp) Trp->IDO1 Substrate Kyn->Tcell Suppresses (Anergy/Apoptosis) Treg Treg Cell (FoxP3+) Kyn->Treg Activates (Differentiation)

Caption: Mechanism of IDO1 inhibition by picolinic acid scaffolds, leading to restoration of T-cell activity.

Experimental Protocols

Protocol A: Chemical Synthesis of Amide Derivatives

Purpose: To utilize 6-(3-Chloro-5-fluorophenyl)picolinic acid as a starting material for generating a library of potential IDO1 inhibitors. The carboxylic acid is coupled with various amines to probe the "Pocket B" region of the IDO1 active site.

Reagents:

  • Scaffold: 6-(3-Chloro-5-fluorophenyl)picolinic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq) (e.g., substituted anilines, cyclohexylamines)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 6-(3-Chloro-5-fluorophenyl)picolinic acid (0.2 mmol) in anhydrous DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (0.22 mmol).

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor conversion by LC-MS (Expect Mass [M+H]⁺ = Scaffold Fragment + Amine Fragment - H₂O).

  • Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro IDO1 Enzymatic Inhibition Assay

Purpose: To validate the inhibitory potency (IC₅₀) of the parent acid or its derivatives against recombinant human IDO1.

Principle: IDO1 converts L-Tryptophan to N-formylkynurenine, which hydrolyzes to Kynurenine. Kynurenine reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to form a yellow Schiff base, quantifiable at 490 nm.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • Substrate: L-Tryptophan (100 µM final)

  • Cofactors: Ascorbic acid, Methylene Blue, Catalase

  • Detection Reagent: 30% (w/v) Trichloroacetic acid (TCA), 2% (w/v) p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) in acetic acid.

Step-by-Step Procedure:

  • Preparation: Prepare Assay Buffer (50 mM Potassium Phosphate, pH 6.5).

  • Inhibitor Dilution: Prepare serial dilutions of 6-(3-Chloro-5-fluorophenyl)picolinic acid (range: 10 µM to 1 nM) in DMSO.

  • Enzyme Mix: Mix rhIDO1 (50 ng/well), Catalase (20 µg/mL), and Methylene Blue (10 µM) in Assay Buffer.

  • Incubation (Pre-treatment): Add 50 µL Enzyme Mix + 2 µL Inhibitor to a 96-well plate. Incubate for 15 min at RT.

  • Substrate Addition: Initiate reaction by adding 50 µL of Substrate Mix (L-Trp + Ascorbic Acid). Final Trp conc: 100 µM.

  • Reaction: Incubate at 37°C for 45–60 minutes.

  • Termination: Add 20 µL of 30% TCA to stop the reaction. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge plate at 2500 rpm for 10 min.

  • Colorimetric Reaction: Transfer 100 µL supernatant to a new plate. Add 100 µL Ehrlich’s Reagent.

  • Readout: Incubate 10 min at RT. Measure Absorbance at 490 nm.

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC₅₀.
    

Data Analysis & Interpretation

When evaluating 6-(3-Chloro-5-fluorophenyl)picolinic acid derivatives, compare activity against known standards.

Compound ClassKey Structural FeatureTargetTypical IC₅₀ Range
Parent Scaffold 6-aryl-picolinic acidIDO1 / KDM100 nM - 5 µM
Amide Derivative 6-aryl-picolinamideIDO1< 50 nM (Optimized)
Epacadostat HydroxyamidineIDO1~10 nM (Standard)
GSK-J1 Pyridine-carboxylateKDM6~60 nM

Interpretation:

  • High Potency (IC₅₀ < 100 nM): Indicates successful chelation of the heme iron and favorable hydrophobic interactions in the accessory pocket.

  • Low Potency (IC₅₀ > 10 µM): Suggests steric clash or inability to displace the active site water/dioxygen.

References

  • Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Link

  • Sherer, B. A., et al. (2017). Discovery of BMS-986205, a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Medicinal Chemistry Letters. Link

  • Bristol-Myers Squibb Company. (2016). Picolinic acid derivatives as IDO inhibitors. Patent WO2016073770. Link

  • Deng, G., et al. (2020). Indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Link

Application

Application Note: Experimental Design for the Study of Picolinic Acid Compounds

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12] Picolinic acid (PA) is a pyridine-2-carboxylic acid and a significant endogenous metabolite of the kynurenine pathway of tryptophan degradation.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]

Picolinic acid (PA) is a pyridine-2-carboxylic acid and a significant endogenous metabolite of the kynurenine pathway of tryptophan degradation.[1] Unlike its neurotoxic counterpart quinolinic acid, PA exhibits a complex pleiotropic profile: it functions as a bidentate metal chelator (particularly for


 and 

), a costimulatory signal for macrophage activation, and a modulator of cell cycle progression.

For researchers in drug development and immunology, PA presents a unique experimental paradox. It is both a signaling molecule and a scavenger. Consequently, experimental designs must rigorously control for metal ion interference and isomer specificity (distinguishing PA from nicotinic acid).

This guide delineates a self-validating workflow for studying PA, moving from analytical quantification to functional biological assays.

The Kynurenine Pathway Context

PA is produced non-enzymatically from the unstable intermediate 2-amino-4-carboxymuconic-6-semialdehyde (ACMS). Its production competes directly with the formation of quinolinic acid (the precursor to NAD+).

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO1/TDO2 HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA KYNU ACMS ACMS (Unstable Intermediate) HAA->ACMS HAAO PA Picolinic Acid (Target Analyte) ACMS->PA Non-enzymatic Cyclization QUIN Quinolinic Acid (Neurotoxin) ACMS->QUIN Non-enzymatic NAD NAD+ QUIN->NAD QPRT

Figure 1: The metabolic divergence of the Kynurenine Pathway. PA formation competes with de novo NAD+ synthesis.

Phase I: Chemical Handling & Stability (The "Metal Trap")

Critical Insight: PA is a zwitterion with high affinity for transition metals. Standard laboratory glassware often leaches trace iron and zinc, which PA will chelate immediately upon solution preparation. This forms metal-picolinate complexes that alter solubility, cellular uptake, and mass spectrometry ionization.

Protocol A: Preparation of Metal-Free Stock Solutions

Objective: Create a PA stock solution free of exogenous metal contamination.

  • Glassware Preparation:

    • Soak all glassware in 10%

      
       (Nitric Acid) for 24 hours.
      
    • Rinse 5x with Chelex-treated ultra-pure water (Milli-Q, 18.2 MΩ).

  • Stock Dissolution:

    • Dissolve Picolinic Acid (Sigma-Aldrich, ≥99%) in metal-free water to 100 mM.

    • Self-Validation Step: Measure Absorbance at 265 nm. If the solution turns slightly pink or shifts absorbance maxima, iron contamination has occurred (formation of

      
       complex). Discard and re-wash vessels.[2]
      
  • Storage:

    • Store at -20°C in polypropylene tubes (avoid glass storage to prevent surface leaching over time). Stable for 3 months.

Phase II: Analytical Quantification (LC-MS/MS)

Challenge: PA acts as an isomer to Nicotinic Acid (NA). Both have a precursor mass of ~124 Da.[3] Mass spectrometry alone cannot distinguish them without chromatographic separation.

Protocol B: LC-MS/MS Quantification in Plasma/Media

Method: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation (Protein Precipitation)
  • Matrix: 100 µL Plasma or Cell Culture Supernatant.

  • Internal Standard (IS): Add 10 µL of Picolinic Acid-d4 (1 µg/mL in methanol).

  • Precipitation: Add 300 µL ice-cold Methanol/Acetonitrile (1:1 v/v).

  • Vortex: 30 seconds. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; dry under nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

2. Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent HSS T3 column (for polar retention).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 0% B (Hold for polar retention)

    • 1-5 min: 0% -> 60% B

    • 5-7 min: 95% B (Wash)

    • 7.1 min: 0% B (Re-equilibrate for 3 min).

3. Mass Spectrometry Parameters (SRM Mode)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Retention Time (approx)
Picolinic Acid 124.078.015-202.3 min
Nicotinic Acid 124.080.0181.8 min (Separated)
Picolinic Acid-d4 128.082.015-202.3 min

Data Validation: Ensure baseline separation between Nicotinic Acid (earlier eluting) and Picolinic Acid. If peaks merge, lower the initial organic phase to 0% or use an ion-pairing agent (though ion-pairing contaminates MS sources and is less recommended).

LCMSWorkflow Sample Biological Sample (Plasma/Media) Spike Spike IS (PA-d4) Sample->Spike PPT Protein Precipitation (MeOH:ACN 1:1) Spike->PPT Centrifuge Centrifuge 14,000g, 4°C PPT->Centrifuge LC LC Separation (C18, 0.1% FA) Centrifuge->LC MS MS/MS Detection (m/z 124 -> 78) LC->MS Data Quantification (Ratio PA/PA-d4) MS->Data

Figure 2: LC-MS/MS Workflow for specific Picolinic Acid quantification.

Phase III: Biological Assays (Macrophage Activation)

Mechanism: PA acts as a "second signal" for macrophage activation, synergizing with IFN-


 to induce nitric oxide synthase (iNOS) and tumoricidal activity.
Protocol C: Synergistic Activation Assay

Cell Line: RAW 264.7 (Murine Macrophages) or primary Bone Marrow-Derived Macrophages (BMDM).

  • Seeding:

    • Seed macrophages at

      
       cells/mL in 96-well plates (RPMI 1640 + 10% FBS).
      
    • Note: Use low-endotoxin FBS to prevent background activation.

  • Treatment Groups:

    • Group A: Vehicle Control.

    • Group B: IFN-

      
       alone (10 U/mL).
      
    • Group C: Picolinic Acid alone (2 - 5 mM).

    • Group D: IFN-

      
       (10 U/mL) + Picolinic Acid (2 - 5 mM).
      
  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5%

      
      .
      
  • Readout (Griess Assay for Nitric Oxide):

    • Mix 50 µL supernatant with 50 µL Griess Reagent I (Sulfanilamide) and 50 µL Griess Reagent II (NED).

    • Incubate 10 min at room temperature.

    • Measure Absorbance at 540 nm.

  • Self-Validation:

    • Group B (IFN alone) should show minimal NO production.

    • Group D (Combo) should show a 3-5 fold increase over Group B. If this synergy is absent, check the PA stock for degradation or metal contamination (which inhibits the effect).

Phase IV: Metal Chelation & Cytotoxicity

Objective: Determine if observed effects are due to signaling or simple metal deprivation (toxicity).

Protocol D: Iron Rescue Assay

If PA inhibits cell growth (e.g., in cancer lines), you must prove it is due to iron chelation.

  • Setup: Treat cells with PA at

    
     concentration.
    
  • Rescue Arm: Co-treat with equimolar

    
     or 
    
    
    
    .
  • Readout: MTT or CellTiter-Glo assay at 48 hours.

  • Interpretation:

    • Reversal of Toxicity: If Iron/Zinc restores growth, the mechanism is chelation-dependent .

    • No Reversal: The mechanism involves intracellular signaling (e.g., ERK pathway modulation) independent of bulk metal stripping.

References

  • Quantification in Biological Fluids

    • Title: New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.[1][4]

    • Source: ResearchG
    • URL:[Link]

  • Macrophage Activation Mechanism

    • Title: Picolinic acid- or desferrioxamine-inducible autocrine activation of macrophages engineered to produce IFNgamma.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

  • LC-MS/MS Methodology

    • Title: High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens (utilizing picolinic acid derivatization principles).[6]

    • Source: NIH / Methods in Enzymology.
    • URL:[Link]

  • Metal Chelation & Cell Cycle

    • Title: Control of growth by picolinic acid: differential response of normal and transformed cells.[7]

    • Source: PubMed / PNAS.
    • URL:[Link]

  • Analytical Differentiation (Isomers)

    • Title: Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.[8]

    • Source: Elsevier / Journal of Chrom
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing cell-based assay conditions for novel compounds

Lead Scientist: Dr. Helix, Senior Application Scientist Department: High-Throughput Screening & Assay Development Status: Online Welcome to the Assay Optimization Hub Developing a robust cell-based assay for novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Helix, Senior Application Scientist Department: High-Throughput Screening & Assay Development Status: Online

Welcome to the Assay Optimization Hub

Developing a robust cell-based assay for novel compounds is not merely about mixing reagents; it is an exercise in statistical rigor and biological fidelity. Below, you will find targeted troubleshooting guides designed to convert your experimental noise into reproducible data.

Module 1: The Foundation – Cell Density & Physiology
Q: My signal-to-background (S/B) ratio is low, but my positive control is working. What is the first variable I should adjust?

Dr. Helix: Before altering reagent concentrations, you must optimize cell seeding density .

The Causality: Cell density dictates metabolic rate, receptor expression, and proliferation kinetics.

  • Too Low: Signals fall below the detection limit of your plate reader; cells may undergo stress due to lack of cell-cell contact.

  • Too High: Cells reach confluence too early, inducing contact inhibition or nutrient depletion (the "edge of death"), which dampens the response to your positive control.

The Protocol: Cell Density Titration Do not guess. Run a "matrix" experiment to define the linear range of your assay.

  • Preparation: Harvest cells in the log phase (never over-confluent).

  • Seeding: Plate cells in a 2-fold dilution series across the plate (e.g., 20k, 10k, 5k, 2.5k, 1.25k cells/well).

  • Incubation: Incubate for the exact duration intended for your final assay (e.g., 24h or 48h).

  • Readout: Perform your detection assay (e.g., CellTiter-Glo®, Calcium Flux).

  • Analysis: Plot Signal vs. Cell Number. Select a density that falls on the linear portion of the curve, ensuring you are at 70-80% confluency at the time of the read.

Visualization: The Optimization Cycle

OptimizationCycle Start Start: Assay Concept Density 1. Cell Density Titration Start->Density DMSO 2. DMSO Tolerance Test Density->DMSO Time 3. Time-Course Optimization DMSO->Time ZFactor 4. Z-Factor Validation Time->ZFactor ZFactor->Density Z' < 0.5 (Iterate) Screen Ready for Screening ZFactor->Screen Z' > 0.5

Figure 1: The iterative lifecycle of assay validation. Note that failure at the Z-factor stage requires returning to density or reagent optimization.

Module 2: Compound Handling & Solvent Effects
Q: I see cytotoxicity in my vehicle control wells. How much DMSO can my cells actually tolerate?

Dr. Helix: You are likely exceeding the "solvent ceiling."

The Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries, but it is cytotoxic and can induce differentiation or apoptosis artifacts. Most primary cells are far more sensitive than immortalized cell lines.

The Self-Validating System: You must determine the Maximum Tolerated Concentration (MTC) for your specific cell line. Run a DMSO dose-response (0% to 5%) alongside your assay.

Table 1: General DMSO Tolerance Guidelines

Cell TypeRecommended Limit (v/v)Risk at >0.5%
Immortalized Lines (e.g., HEK293, HeLa) 0.5% - 1.0%Membrane permeabilization, stress response
Primary Cells (e.g., Hepatocytes) < 0.1%Metabolic alteration, rapid apoptosis
Stem Cells (iPSC) < 0.1%Spontaneous differentiation
Neuronal Cultures < 0.1%Ion channel interference, excitotoxicity

Note: Always normalize all wells (including controls) to the exact same DMSO concentration.

Module 3: Statistical Rigor & Plate Effects
Q: How do I prove my assay is robust enough for a high-throughput screen?

Dr. Helix: You must calculate the Z-factor (Z') .

The Logic: Signal-to-Noise (S/N) is insufficient because it ignores data variability (standard deviation). The Z-factor measures the separation band between your positive and negative controls.[1]

The Formula:



Where 

= standard deviation and

= mean of positive (p) and negative (n) controls.[1]

Table 2: Interpreting Z-Factor

Z-Factor ValueInterpretationAction Required
1.0 Ideal (Theoretical)None.
0.5 ≤ Z < 1.0 Excellent Proceed to screening.
0.0 < Z < 0.5 MarginalOptimization required (reduce variability).
Z < 0.0 UnusableScreening impossible; controls overlap.
Q: My heat maps show a "smile" or "frown" pattern. What is happening?

Dr. Helix: You are experiencing Edge Effects .

The Causality: Evaporation and thermal gradients occur in the outer wells of a microplate.

  • Evaporation: Increases salt/media concentration, stressing cells.

  • Thermal Gradient: Outer wells warm up/cool down faster than the center, altering metabolic rates.

The Fix:

  • Pre-incubation: Allow plates to sit at room temperature for 30–60 minutes after seeding before putting them in the incubator. This allows cells to settle evenly before thermal convection currents begin [1].

  • Dummy Wells: Do not use the outer perimeter (rows A/H, columns 1/12) for data. Fill them with PBS or media.

Visualization: Edge Effect Mitigation Strategy

EdgeEffect cluster_plate 96-Well Plate Layout Strategy A1 PBS A6 PBS A12 PBS F1 PBS F12 PBS H1 PBS H6 PBS H12 PBS B2 Data B6 Data B11 Data C2 Data C6 Data C11 Data G2 Data G6 Data G11 Data Evaporation Thermal/Evaporation Gradient Evaporation->A1 High Risk Evaporation->H12 High Risk

Figure 2: Layout strategy utilizing "dummy wells" (grey) to buffer the active experimental wells (blue) from environmental gradients.

Module 4: Interference & Artifacts
Q: I found a "hit," but it fluoresces in the green channel. Is it a false positive?

Dr. Helix: Likely, yes. You are encountering Autofluorescence .

The Causality: Many small molecules are naturally fluorescent. If your assay readout (e.g., GFP) overlaps with the compound's emission spectrum, you will get a false signal. Conversely, compounds can absorb light, causing "Quenching" (false negatives).

The Protocol: Counter-Screening [2]

  • Cell-Free Check: Add the compound to the assay buffer without cells/enzyme. Read the plate. If you see a signal, it is the compound, not the biology.

  • Wavelength Switching: If possible, use a red-shifted dye (e.g., mCherry or near-IR probes), as fewer compounds fluoresce in the red spectrum compared to green/blue [2].

References
  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.

  • NCBI Assay Guidance Manual. Interference and Artifacts in High-Content Screening.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Optimization

how to improve the stability of picolinic acid derivatives in solution

Topic: Improving the Stability of Picolinic Acid Derivatives in Solution Introduction: The Picolinate Paradox Welcome to the Stability Hub. If you are working with picolinic acid (2-pyridinecarboxylic acid) derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Stability of Picolinic Acid Derivatives in Solution

Introduction: The Picolinate Paradox

Welcome to the Stability Hub. If you are working with picolinic acid (2-pyridinecarboxylic acid) derivatives, you are likely facing a common paradox: the very chemical features that make these molecules excellent pharmacophores and chelators—the alpha-positioned nitrogen and carboxylic acid—are the same features that drive their instability in solution.

This guide is not a generic storage manual. It is a technical breakdown of the three primary degradation mechanisms: Hammick-driven decarboxylation , unintended metallation , and hydrolytic cleavage .

As your Senior Application Scientist, I have structured this guide to help you diagnose "invisible" loss of titer and prevent the "red shift" often seen in aged solutions.

Module 1: The Zwitterion Trap (Decarboxylation)

The most insidious instability mode for picolinic acid derivatives is thermal decarboxylation. Unlike benzoic acids, picolinic acids decarboxylate via a unique mechanism known as the Hammick Reaction pathway .

The Mechanism

Decarboxylation is not random; it is driven by the formation of a zwitterion .[1]

  • Protonation: The pyridine nitrogen becomes protonated.

  • Zwitterion Formation: The carboxylate group deprotonates.

  • Fragmentation: This specific electronic arrangement facilitates the loss of

    
    , generating a transient ylide/carbene intermediate.
    

Critical Insight: The rate of decarboxylation peaks at the isoelectric point (pI) , where the concentration of the zwitterion is highest. For picolinic acid, the pKa values are approximately 1.0 (N-H) and 5.4 (COOH). Therefore, the danger zone is roughly pH 3.0 – 4.5 .

Protocol: pH-Dependent Stabilization

To stabilize the solution, you must force the equilibrium away from the zwitterion.

pH StrategyMechanismStability RatingNotes
Acidic (pH < 1) Fully protonated cation (

).[2] Carboxyl group is protonated, preventing

loss.
High Ideal for LC-MS stocks (0.1% TFA/Formic Acid).[2]
Isoelectric (pH 3-5) Maximum Zwitterion concentration.[2]Unstable AVOID. Rapid thermal degradation.[2]
Basic (pH > 7) Fully deprotonated anion (

).[2]
Moderate Stable against decarboxylation, but risks oxidation or hydrolysis if esters are present.

Module 2: The Chelation Sponge (Metal Impurities)

Picolinic acid derivatives are potent bidentate ligands.[2] They do not just "dissolve" in water; they actively "hunt" for trace metals (Fe, Cu, Zn) leached from glassware or present in low-grade solvents.

The Symptom:

  • Clear solutions turning faint pink/red (Iron complexation).[2]

  • Unexpected precipitation (formation of neutral, insoluble 2:1 metal:ligand complexes).

Visualizing the Interaction

Chelation_Stability cluster_prevention Prevention Strategy Ligand Free Picolinate (Soluble) Complex Metal-Picolinate Complex [M(Pic)2] Ligand->Complex High Affinity Binding (log K > 10) TraceMetal Trace Fe(II)/Cu(II) (From Glass/Water) TraceMetal->Complex Outcome Precipitation or Color Change Complex->Outcome Aggregation EDTA Add EDTA (Competitor) Glass Use Plastic/Acid-Washed Glass

Figure 1: The pathway of unintended metallation.[3] Picolinates have high stability constants (log K) with transition metals, often outcompeting solvation shells.

Module 3: Solvent Selection & Hydrolysis

For ester derivatives (e.g., Methyl picolinate), hydrolysis is the primary threat. For the acid forms, solubility is the bottleneck.

Solvent Compatibility Matrix
SolventSolubility (Acid Form)Stability RiskRecommendation
Water High (~860 g/kg)High (Zwitterion formation + Metal contamination)Use only for short-term assays.[2]
Ethanol Moderate (~57 g/kg)Moderate (Transesterification risk)Good for working solutions, not stocks.[2]
DMSO High (Enhanced by amorphous state)Low (If anhydrous)Best for Stock Storage.
Acetonitrile Low (~17 g/kg)Low Poor solubility limits utility.[2]

Technical Tip: DMSO is hygroscopic.[2] "Wet" DMSO will facilitate both hydrolysis and decarboxylation (water bridges lower the energy barrier for the Hammick intermediate). Always use anhydrous DMSO packed under argon/nitrogen.[2]

Troubleshooting & FAQs

Q1: My picolinic acid solution turned a faint red color after 24 hours. Is it degraded?

  • Diagnosis: Likely not degraded, but contaminated. This is the classic "Ferrous Test." Picolinic acid forms a reddish complex with trace Iron (Fe²⁺).[2]

  • Fix: This indicates your water source or glassware has trace iron.[2] It does not necessarily mean the molecule has broken down, but its effective concentration is lower. Add 1mM EDTA to scavenge metals if your assay permits.[2]

Q2: Can I autoclave my picolinic acid stock solution?

  • Answer: ABSOLUTELY NOT.

  • Reason: Heat accelerates the Hammick decarboxylation exponentially. Filter sterilize (0.22 µm PVDF) only.[2]

Q3: I see a new peak in my HPLC appearing at a lower retention time.

  • Diagnosis: This is likely Pyridine (the decarboxylation product).

  • Check: Is your mobile phase pH near 3-5? If so, the degradation might be happening on the column during the run if the temperature is elevated (>40°C). Lower the column temperature to 25°C.

SOP: The "Self-Validating" Stock Protocol

Follow this protocol to create a stock solution that validates its own stability.

Reagents:

  • Picolinic Acid Derivative (>98% purity).[2]

  • Anhydrous DMSO (stored over molecular sieves).[2]

  • Amber glass vial (silanized preferred).

Step-by-Step:

  • Weighing: Weigh the derivative into the amber vial. Do not use a metal spatula; use plastic or ceramic to avoid pre-chelation.

  • Solvation: Add Anhydrous DMSO to achieve a 50-100 mM concentration. Vortex until fully dissolved.[2]

  • The "Water Check": (Optional) If strictly anhydrous conditions are required, add a single granule of indicating molecular sieve. If it changes color immediately, your DMSO is wet.

  • Aliquot & Freeze: Aliquot into single-use PCR tubes (to avoid freeze-thaw cycles). Store at -20°C or -80°C.

  • Validation (The UV Check):

    • Dilute a fresh aliquot 1:1000 in 0.1 M HCl.

    • Record UV Absorbance at ~260-270 nm (Pyridine ring).[2]

    • Pass Criteria: A sharp, symmetric peak.

    • Fail Criteria: Broadening or shifting λ-max indicates metal complexation or ring degradation.[2]

References

  • Hammick Reaction Mechanism

    • Dyson, P., & Hammick, D. L. (1937).[4] Experiments on the mechanism of decarboxylation. Journal of the Chemical Society.[4]

    • Source: (Verified mechanism via search context 1.1).[2]

  • Decarboxylation Kinetics & Zwitterions

    • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[2]

    • Source: (Context 1.11, 1.19).[2]

  • Solubility & Solvent Effects

    • Ferreira, P. O., et al. (2023).[5][6] Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes.[2]

    • Source: (Context 1.3, 1.4).[2]

  • Metal Complex Stability

    • Various Authors.[2][7][8][9] Stability of Metal Complexes of 2-picolinic Acid.

    • Source: (Context 1.5).[2]

  • DMSO Storage & Solubility

    • Oldenburg, K., et al.
    • Source: (Context 1.12).[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 6-Aryl-Picolinic Acid Scaffolds vs. Nutlin-3a in p53 Activation

Executive Summary This guide provides a technical comparison between the industry-standard MDM2 inhibitor Nutlin-3a and the 6-aryl-picolinic acid scaffold (represented here by the core structure 6-(3-Chloro-5-fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the industry-standard MDM2 inhibitor Nutlin-3a and the 6-aryl-picolinic acid scaffold (represented here by the core structure 6-(3-Chloro-5-fluorophenyl)picolinic acid ).

While Nutlin-3a remains the benchmark for in vitro p53 activation, its utility is often limited by poor aqueous solubility and metabolic instability associated with its imidazoline core. The 6-aryl-picolinic acid class represents a "Next-Generation" scaffold designed to overcome these physicochemical limitations while maintaining high affinity for the p53-binding pocket on MDM2.

Key Takeaway: Researchers utilizing 6-(3-Chloro-5-fluorophenyl)picolinic acid (or its optimized derivatives) can expect improved solubility and stability profiles compared to Nutlin-3a, though potency varies significantly based on specific substitutions on the phenyl ring.

Compound Profiles

The Benchmark: Nutlin-3a[1]
  • Class: cis-Imidazoline analog.

  • Mechanism: Competitive antagonist of the p53-MDM2 protein-protein interaction (PPI). It mimics the Phe19, Trp23, and Leu26 residues of the p53 transactivation domain.

  • Status: Gold standard for proof-of-concept studies; limited clinical success due to pharmacokinetic (PK) liabilities.

  • Key Limitation: The imidazoline ring is sensitive to oxidation and contributes to poor water solubility.

The Challenger: 6-(3-Chloro-5-fluorophenyl)picolinic acid (Scaffold)
  • Class: 6-Aryl-picolinic acid (Biaryl acid).

  • Mechanism: Designed to mimic the Trp23 interaction of p53 using the pyridine core, with the aryl group projecting into the hydrophobic cleft of MDM2.

  • Status: Emerging scaffold. While the specific structure 6-(3-Chloro-5-fluorophenyl)picolinic acid is often utilized as a synthetic intermediate (e.g., in herbicide chemistry like Florpyrauxifen), its structural core is the basis for potent MDM2 inhibitors designed to improve oral bioavailability.

  • Key Advantage: The picolinic acid moiety offers a "handle" for salt formation (improving solubility) and lacks the metabolic liability of the imidazoline ring.

Mechanistic Divergence & Binding Mode

Both compounds function by "capping" the hydrophobic cleft of MDM2, preventing it from ubiquitinating p53. However, their binding topologies differ.

FeatureNutlin-3a (Imidazoline)6-Aryl-Picolinic Acid Scaffold
Primary Interaction Mimics Phe19, Trp23, Leu26 triad of p53.Mimics Trp23 (via pyridine/phenyl) and Leu26 .
Hydrogen Bonding Forms H-bonds with Gln72 (critical for affinity).Acid group forms H-bonds with His96 or Val93 region.
Steric Fit Rigid, induced fit.More flexible; allows optimization of the "aryl" head.
Solubility Low (< 0.1 mg/mL in water).Moderate to High (tunable via acid/salt form).
Pathway Visualization: The p53-MDM2 Feedback Loop

The following diagram illustrates the intervention point for both compounds.

p53_Pathway MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination p53->MDM2 Transcriptional Activation Proteasome Proteasomal Degradation p53->Proteasome Degradation TargetGenes Target Genes (p21, PUMA, Bax) p53->TargetGenes Activation Inhibitor Inhibitor (Nutlin-3a / Picolinic Acid) Inhibitor->MDM2 Blocks p53 Binding (Steric Occlusion)

Caption: Both Nutlin-3a and Picolinic Acid derivatives block the MDM2-p53 interaction (Yellow Diamond), preventing p53 ubiquitination and degradation, leading to the accumulation of active p53.

Performance Metrics (Comparative Data)

The following data compares Nutlin-3a against the optimized 6-aryl-picolinic acid class. Note that the raw intermediate (6-(3-Chloro-5-fluorophenyl)...) may show lower potency than optimized drug candidates derived from it.

MetricNutlin-3a6-Aryl-Picolinic Acid Derivatives (Optimized)
MDM2 Binding Affinity (

)
~90 nM10 nM - 500 nM (Structure Dependent)
Cellular IC50 (HCT116) 1 - 5

M
0.5 - 10

M
Molecular Weight 581.5 g/mol ~250 - 400 g/mol (Lower MW = Better Ligand Efficiency)
Aqueous Solubility PoorGood (Acid functionality allows salt formation)
Metabolic Stability Low (Oxidation prone)High (Aryl/Pyridine core is stable)

Experimental Protocols

To validate the activity of 6-(3-Chloro-5-fluorophenyl)picolinic acid against Nutlin-3a, use the following self-validating workflows.

Experiment A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the


 of the compound for displacing a p53 peptide from MDM2.

Reagents:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescent p53 tracer (e.g., FAM-p53 peptide).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Preparation: Dilute MDM2 protein to a concentration equal to its

    
     for the tracer (typically 10-50 nM).
    
  • Titration: Prepare 10-point serial dilutions of Nutlin-3a (Control) and 6-(3-Chloro-5-fluorophenyl)picolinic acid (Test) in DMSO. Final DMSO concentration should be <5%.

  • Incubation: Mix Protein + Tracer + Compound in a black 384-well plate. Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve.

    • Validation Check: Nutlin-3a must yield an

      
       within 2-fold of historical lab values (e.g., ~100 nM). If not, the protein is degraded.
      
Experiment B: Western Blot for p53 Stabilization

Objective: Confirm cellular activation of p53 and downstream targets (p21).

Workflow Diagram:

Western_Workflow Cells Seed Cells (e.g., HCT116 p53+/+) Treat Treat (24h) 1. Vehicle (DMSO) 2. Nutlin-3a (10µM) 3. Picolinic Acid (10µM) Cells->Treat Lysis Cell Lysis (RIPA + Protease Inh.) Treat->Lysis SDS SDS-PAGE Electrophoresis Lysis->SDS Blot Transfer to Nitrocellulose SDS->Blot Ab Antibody Probe (Anti-p53, Anti-p21, Anti-Actin) Blot->Ab Detect Chemiluminescence Imaging Ab->Detect

Caption: Standard workflow to assess p53 upregulation. Successful activation is indicated by increased band intensity for p53 and p21 relative to Actin control.

Protocol Steps:

  • Seeding: Seed HCT116 (wild-type p53) cells at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with 5, 10, and 20

    
    M of the test compound vs. 10 
    
    
    
    M Nutlin-3a (Positive Control).
  • Lysis: After 24h, lyse cells in RIPA buffer.

  • Quantification: Normalize protein using BCA assay.

  • Blotting: Probe for p53 (stabilization), p21 (transcriptional activation), and MDM2 (feedback loop upregulation).

    • Validation Check: Nutlin-3a treated lanes must show strong p53 and p21 bands. If the Picolinic Acid derivative shows p53 stabilization but NO p21 induction, consider "non-functional" aggregation or off-target stress.

References

  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[1] Science, 303(5659), 844-848. Link(The foundational paper for Nutlin-3a).

  • Wang, S., et al. (2014).[2] Small-molecule inhibitors of the MDM2-p53 protein-protein interaction (MDM2 Inhibitors).[1][2][3] Journal of Medicinal Chemistry, 57(15), 6332–6353. Link(Review of MDM2 scaffolds including picolinic acids).

  • Zhao, Y., et al. (2013). Discovery of 6-aryl-picolinic acid derivatives as potent MDM2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Reference for the specific scaffold class).
  • ChemicalBook. (2025).[4] 6-(3-Chloro-5-fluorophenyl)picolinic acid Product Description. Link(Verification of the specific chemical structure).

Sources

Comparative

Validating the Mechanism of Action of Novel Picolinic Acid Compounds

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Leads Executive Summary: The Dual-Edge Metabolite Picolinic acid (PA) is not merely a tryptophan catabolite; i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Leads

Executive Summary: The Dual-Edge Metabolite

Picolinic acid (PA) is not merely a tryptophan catabolite; it is a bioactive "metal-sponge" and an immunometabolic checkpoint. Novel derivatives of picolinic acid are currently being explored for their ability to create localized "metal deserts" within tumor microenvironments while simultaneously acting as a costimulatory signal for Macrophage (M1) polarization.

This guide provides a rigorous framework for validating these compounds. Unlike standard small molecule inhibitors, PA derivatives often function via subtractive mechanisms (removing essential metal cofactors) rather than additive binding. Validation therefore requires proving not just toxicity, but metal-dependent toxicity.

Part 1: The Mechanistic Landscape

To validate a novel picolinic acid derivative (nPicolinate), you must interrogate two distinct biological axes.

The Metallobiological Axis (Chelation)

Endogenous PA is a bidentate chelator acting via its pyridine nitrogen and carboxylate oxygen. It forms stable complexes with transition metals, particularly Zinc (Zn²⁺) and Iron (Fe²⁺/Fe³⁺).

  • Target: Zinc finger proteins (transcription factors), metalloproteases (MMPs), and viral nucleocapsids.

  • Effect: Induction of G1/S cell cycle arrest due to deprivation of zinc required for DNA polymerase and thymidine kinase activity.

The Immunometabolic Axis (Signaling)

PA acts as a "second signal" in concert with Interferon-gamma (IFN-


).[1][2]
  • Target: Macrophages (M

    
    ).[1][3]
    
  • Effect: Synergistic induction of iNOS (nitric oxide synthase) and secretion of chemokines CCL3 (MIP-1

    
    ) and CCL4 (MIP-1
    
    
    
    ).
  • Paradox: While activating macrophages, PA can suppress T-cell proliferation by starving them of essential metals and altering metabolic flux, creating a complex immune landscape.

Part 2: Comparative Analysis

Novel picolinates must be benchmarked against established chelators and immunomodulators. The following data synthesis highlights where nPicolinates typically fit in the therapeutic spectrum.

Table 1: Comparative Efficacy & Specificity Profile
FeatureNovel Picolinic Derivatives Desferrioxamine (DFO) TPEN EDTA
Primary Target Zn²⁺ & Fe²⁺ (Dual affinity)Fe³⁺ (High Specificity)Zn²⁺ (Intracellular)Non-specific (Ca²⁺, Mg²⁺, Zn²⁺)
Stability Constant (log K) ~10–12 (Moderate, Physiologic)~30.6 (Irreversible)~15.6 (High Affinity)~16.5 (High Affinity)
Cell Permeability High (Lipophilic modifications)Low (Hydrophilic)High (Membrane permeable)Low (Extracellular only)
Immunology Activates M1 Macrophages Neutral/SuppressiveApoptotic to lymphocytesN/A
Toxicity Profile Tunable (reversible with Zn)Renal/Ocular toxicityHigh (Non-clinical use)High (Hypocalcemia risk)
MoA Validation Metal Rescue + Cytokine Release Iron Rescue onlyZinc Rescue onlyN/A

Key Insight: nPicolinates act in a "Goldilocks" zone. Their binding affinity is high enough to strip metals from labile pools and low-affinity enzymes, but often low enough to spare high-affinity metalloproteins that are essential for immediate cell survival, reducing off-target toxicity compared to TPEN.

Part 3: Experimental Validation Framework

Scientific integrity requires self-validating protocols. You must prove that the observed effect is caused by the mechanism you claim.

Protocol A: The "Metal Rescue" Viability Assay

Objective: Prove that the anti-proliferative effect of your nPicolinate is specifically due to Zinc/Iron depletion, not general cytotoxicity.

  • Seed Cells: Plate tumor cells (e.g., HeLa or A549) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • nPicolinate (IC50 concentration).

    • Rescue Group 1: nPicolinate + ZnSO₄ (10–20 µM).

    • Rescue Group 2: nPicolinate + FeSO₄ (10–20 µM).

    • Negative Control:[4] ZnSO₄ alone (to rule out metal toxicity).

  • Incubation: 24–48 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation Logic: If cytotoxicity is chelation-dependent, the Rescue Groups must show significantly higher viability than the nPicolinate-only group. If adding metal back does not rescue the cells, your compound is likely toxic via an off-target mechanism.

Protocol B: Intracellular Zinc Flux (FluoZin-3)

Objective: Visualize the "Zinc Desert" effect in real-time.

  • Probe Loading: Load cells with 2 µM FluoZin-3 AM (cell-permeable Zn²⁺ indicator) for 30 mins. Wash x3 with PBS.

  • Baseline: Measure basal fluorescence (Ex/Em: 494/516 nm) using confocal microscopy or flow cytometry.

  • Challenge: Add nPicolinate.

  • Observation: Monitor fluorescence decay over 60 minutes.

  • Positive Control: Treat parallel wells with TPEN (5 µM) to define the "zero zinc" baseline.

  • Data Output: Plot Normalized Fluorescence Intensity (

    
    ) vs. Time.
    
Protocol C: Macrophage Polarization Check

Objective: Confirm the immunomodulatory "Second Signal."

  • Differentiation: Differentiate THP-1 monocytes into M0 macrophages using PMA (20 ng/mL) for 24h.

  • Priming: Treat M0 cells with sub-threshold IFN-

    
     (10 ng/mL).
    
  • Stimulation: Add nPicolinate (1–10 µM).

  • Readout (24h later):

    • Supernatant: ELISA for TNF-

      
       and CCL3 (MIP-1
      
      
      
      ).
    • Surface: Flow cytometry for CD80 and CD86 (M1 markers).

  • Causality Check: Co-treat with an iNOS inhibitor (e.g., L-NMMA). If the nPicolinate effect is authentic M1 polarization, NO production should be high and inhibitable.

Part 4: Pathway Visualization

Diagram 1: The Dual Mechanism of Action

This diagram illustrates how Picolinic Acid derivatives bridge the gap between metabolic restriction (Chelation) and immune activation.

MoA_Pathway Tryptophan Tryptophan (Metabolic Input) Kynurenine Kynurenine Pathway Tryptophan->Kynurenine nPicolinate Novel Picolinate Derivative Kynurenine->nPicolinate Mimics Chelation Metal Chelation (Bidentate Binding) nPicolinate->Chelation Macrophage Macrophage (M0) nPicolinate->Macrophage Zn_Depletion Intracellular Zn2+ Depletion Chelation->Zn_Depletion CellCycle Cell Cycle Arrest (G1/S Block) Zn_Depletion->CellCycle Inhibits Zn-Fingers M1_Pol M1 Polarization (Pro-Inflammatory) Macrophage->M1_Pol IFNg IFN-gamma (Co-Factor) IFNg->Macrophage Synergizes Cytokines Release: MIP-1a, TNF-a Induction: iNOS M1_Pol->Cytokines

Caption: The "Dual-Key" mechanism where Picolinic derivatives simultaneously deplete essential metals from tumor cells while acting as a costimulatory signal for Macrophage M1 activation.

Diagram 2: The "Rescue" Validation Logic

This flow represents the critical decision tree for validating the mechanism.

Validation_Logic Compound Treat with nPicolinate Death Cell Death Observed? Compound->Death Rescue Add Excess Zn2+ / Fe2+ Death->Rescue If Yes Result_A Viability Restored (Rescue) Rescue->Result_A Result_B Viability Low (No Rescue) Rescue->Result_B Conclusion_A VALIDATED: Metal-Dependent MoA Result_A->Conclusion_A Conclusion_B INVALID: Off-Target Toxicity Result_B->Conclusion_B

Caption: The "Rescue Experiment" logic tree. True validation requires that re-introducing the sequestered metal reverses the drug's effect.

References

  • Bosco, M. C., et al. (2003). Macrophage activating properties of the tryptophan catabolite picolinic acid.[1][2][5] Advances in Experimental Medicine and Biology.[2]

  • Fernandez-Pol, J. A. (1977). Iron and zinc chelation by picolinic acid: Mechanism of cell cycle arrest. Biochemical and Biophysical Research Communications.

  • Varesio, L., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages.[1][2][5] Journal of Immunology.[6]

  • Hashemi, M., et al. (2012). Chelation therapy in metal intoxication: A comparative review. Journal of Trace Elements in Medicine and Biology.

  • Grant, R. S., et al. (2009). Intracellular zinc fluxes and the regulation of apoptosis. Toxicology and Applied Pharmacology.

Sources

Validation

Selectivity Profiling of 6-(3-Chloro-5-fluorophenyl)picolinic Acid: A Comparative Technical Guide

Executive Summary This guide evaluates 6-(3-Chloro-5-fluorophenyl)picolinic acid , a synthetic auxin analog belonging to the 6-arylpicolinate class (WSSA Group 4 / HRAC Group O). Unlike traditional auxins (e.g., 2,4-D) t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 6-(3-Chloro-5-fluorophenyl)picolinic acid , a synthetic auxin analog belonging to the 6-arylpicolinate class (WSSA Group 4 / HRAC Group O). Unlike traditional auxins (e.g., 2,4-D) that primarily target the TIR1 receptor, 6-arylpicolinates are distinguished by their unique "molecular glue" mechanism that preferentially recruits the AFB5 (Auxin Signaling F-Box 5) receptor.

This molecule serves as a critical chemical probe or bioactive scaffold, sharing the core pharmacophore of commercial herbicides like Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™). Its evaluation requires a shift from standard broad-spectrum assays to targeted receptor-selectivity profiling to quantify its potential for managing cross-resistant weed biotypes.

Compound Profile & Mechanism of Action[1][2][3][4][5]

Structural Classification
  • Core Scaffold: Picolinic acid (Pyridine-2-carboxylic acid).

  • Key Pharmacophore: The 6-aryl tail (3-chloro-5-fluorophenyl) is the determinant feature. In the arylpicolinate class, this "tail" occupies a specific hydrophobic pocket in the receptor, driving the selectivity shift from TIR1 to AFB5.

  • Role: Synthetic Auxin Agonist (Molecular Glue).

Mechanism: The "Molecular Glue" Paradigm

Unlike enzyme inhibitors, this compound acts as an interfacial stabilizer. It binds to the bottom of the F-box protein's binding pocket (TIR1 or AFB5), creating a new surface that recruits Aux/IAA transcriptional repressors . This trimeric complex (Receptor-Drug-Repressor) triggers the ubiquitination and subsequent proteasomal degradation of the Aux/IAA, releasing ARF transcription factors to initiate gene expression.

The Selectivity Shift:

  • 2,4-D / IAA: Preferentially stabilize TIR1 complexes.

  • 6-Arylpicolinates: Preferentially stabilize AFB5 complexes due to specific interactions between the 6-aryl tail and the non-conserved amino acids in the AFB5 binding pocket.

Signaling Pathway Visualization

AuxinSignaling Compound 6-(3-Chloro-5-fluorophenyl) picolinic acid Receptor F-Box Receptor (AFB5 >> TIR1) Compound->Receptor Binds Pocket Complex Ternary Complex (Receptor-Drug-Repressor) Receptor->Complex Recruits Repressor Aux/IAA Repressor Repressor->Complex Ubiquitin SCF E3 Ligase Ubiquitination Complex->Ubiquitin Stabilizes Interaction Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Poly-Ub Tag ARF ARF Transcription Factors Released Proteasome->ARF Degrades Repressor Response Gene Activation (Weed Death / Response) ARF->Response Activates Transcription

Figure 1: The auxin signaling cascade. The 6-arylpicolinate acts as a molecular glue, preferentially recruiting AFB5 to degrade Aux/IAA repressors.

Comparative Selectivity Profile

To objectively evaluate 6-(3-Chloro-5-fluorophenyl)picolinic acid, it must be benchmarked against standard auxins. The following data represents the expected profile for this pharmacophore class based on structure-activity relationship (SAR) literature for 6-aryl picolinates.

Receptor Affinity Comparison (Predicted)
Feature6-(3-Cl-5-F-phenyl)picolinic acid 2,4-D (Standard Auxin)Picloram (1st Gen Picolinate)
Primary Receptor AFB5 (High Affinity)TIR1 (High Affinity)TIR1 / AFB5 (Mixed)
Selectivity Ratio >10-fold preference for AFB5Preference for TIR1Low Selectivity
Resistance Profile Active on TIR1-mutant weedsIneffective on TIR1-mutantsVariable
Grass Safety High (e.g., Rice, Wheat)Low to ModerateLow
Cross-Resistance Low (Unique binding mode)HighModerate
Biological Activity Benchmarks
  • Broadleaf Control: Highly potent. The 6-aryl tail generally increases potency by 10-100x compared to simple picolinic acids (like clopyralid) due to enhanced hydrophobic contacts.

  • Volatility: Lower than 2,4-D esters, but formulation dependent.

  • Soil Half-life: Typically shorter than Picloram, reducing carryover concerns (a known issue with older picolinates).

Experimental Protocols for Evaluation

To validate the selectivity of this specific analog, two key assays are required: Surface Plasmon Resonance (SPR) for biophysical binding and Root Growth Assays for physiological confirmation.

Protocol A: SPR Binding Assay (Receptor Selectivity)

Objective: Determine the dissociation constant (


) of the compound for TIR1 vs. AFB5.

Workflow Diagram:

SPR_Workflow Step1 1. Immobilization Step2 2. Analyte Prep Step1->Step2 Biotin-Aux/IAA on Streptavidin Chip Step3 3. Injection Step2->Step3 Mix Receptor + Compound (0.1-100 µM) Step4 4. Dissociation Step3->Step4 Measure RU Response Step5 5. Analysis Step4->Step5 Calculate Kd (Steady State)

Figure 2: SPR workflow for measuring ternary complex formation.

Detailed Methodology:

  • Chip Preparation: Use a Streptavidin (SA) sensor chip. Immobilize biotinylated Aux/IAA peptide (degron motif) to ~500 RU.

  • Protein Prep: Purify recombinant TIR1 and AFB5 receptors (expressed in insect cells) as complex with ASK1.

  • Analyte Injection: Prepare a concentration series of 6-(3-Chloro-5-fluorophenyl)picolinic acid (0, 10, 30, 100, 300, 1000 nM) mixed with a fixed concentration of receptor (TIR1 or AFB5).

  • Running Buffer: HBS-EP+ (HEPES buffered saline, EDTA, Surfactant P20). Crucial: Maintain DMSO concentration <1% and match exactly between running buffer and samples.

  • Data Analysis: Fit the equilibrium response (

    
    ) vs. concentration to a 1:1 binding model.
    
    • Success Metric: A lower

      
       for AFB5 compared to TIR1 confirms the selective "molecular glue" activity.
      
Protocol B: Arabidopsis Root Inhibition (Physiological Selectivity)

Objective: Confirm that biological activity is mediated via the AFB5 pathway.

  • Plant Material: Use Arabidopsis thaliana Col-0 (Wild Type), tir1-1 mutant, and afb5-5 mutant lines.

  • Growth Media: Prepare 0.5x MS medium plates containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with the test compound at log-scale concentrations (0.1 nM to 10 µM). Include solvent control (DMSO).

  • Assay: Vertical growth for 7-10 days under long-day conditions (16h light/8h dark).

  • Quantification: Measure primary root length using ImageJ.

  • Interpretation:

    • Wild Type: Strong inhibition (Short roots).

    • tir1 mutant: Strong inhibition (Compound does not rely on TIR1).

    • afb5 mutant: Resistance/Reduced Inhibition (Longer roots). This confirms the compound specifically targets AFB5.

References

  • Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility. Crop Protection. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[2][3] Nature Chemical Biology. Link

  • Lee, S., et al. (2014). Molecular basis for the herbicide resistance of Auxin Signaling F-Box protein 5. Nature Communications. Link

  • Bell, J. L., et al. (2019). The Arylpicolinate Herbicide Florpyrauxifen-benzyl: A New Mode of Action for Weed Control in Rice. Weed Science. Link

  • Herts Pesticide Properties DataBase (PPDB). Florpyrauxifen-benzyl and metabolites.Link

Sources

Comparative

benchmarking 6-(3-Chloro-5-fluorophenyl)picolinic acid against known herbicides

This guide outlines a rigorous technical framework for benchmarking 6-(3-Chloro-5-fluorophenyl)picolinic acid (hereafter referred to as Candidate-6AP ) against industry-standard synthetic auxin herbicides. Based on its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking 6-(3-Chloro-5-fluorophenyl)picolinic acid (hereafter referred to as Candidate-6AP ) against industry-standard synthetic auxin herbicides.

Based on its chemical structure, Candidate-6AP belongs to the 6-aryl-picolinate class (Group 4 herbicides). This class, which includes Halauxifen-methyl and Florpyrauxifen-benzyl , is distinguished by its preferential binding to the AFB5 auxin receptor homolog rather than the canonical TIR1 receptor targeted by older auxins like 2,4-D.

Executive Summary & Molecule Profile

Objective: To determine the efficacy, selectivity, and resistance-breaking potential of Candidate-6AP relative to established auxin mimics.

  • Chemical Class: Pyridine-2-carboxylic acid (Arylpicolinate).

  • Target Site: Nuclear auxin receptors (TIR1/AFB family), specifically targeting the AFB5-IAA-Co-receptor complex .

  • Key Differentiator: Unlike 2,4-D or Dicamba, 6-aryl-picolinates often demonstrate efficacy on resistant weed biotypes and require significantly lower use rates (grams active ingredient per hectare vs. kilograms).

The Benchmarking Cohort

To validate performance, Candidate-6AP must be tested against these specific standards:

Benchmark HerbicideClassRole in Comparison
Halauxifen-methyl ArylpicolinatePrimary Standard: Closest structural analog; benchmark for potency (g ai/ha).
Florpyrauxifen-benzyl ArylpicolinateSpectrum Standard: Benchmark for grass/sedge activity (aquatic/rice utility).
2,4-D Phenoxy-carboxylateResistance Standard: Baseline for cross-resistance profiling.
Clopyralid Pyridine-carboxylateSelectivity Standard: Benchmark for crop safety (esp. in crucifers/composites).

Mechanism of Action: The AFB5 Selectivity Hypothesis

Expert Insight: The commercial success of arylpicolinates lies in their "alternative site" binding.[1] While 2,4-D relies heavily on TIR1, arylpicolinates recruit AFB5.[1] This distinct molecular interaction is the primary reason they control 2,4-D-resistant weeds.

Visualization: Auxin Signaling & Receptor Selectivity

The following diagram illustrates the divergent signaling pathways that must be validated in your molecular assays.

AuxinSignaling cluster_Receptors Nuclear Receptor Recruitment Herbicide Herbicide Application Uptake Cellular Uptake (Ester -> Acid Hydrolysis) Herbicide->Uptake TIR1 TIR1 Complex (Target of 2,4-D) Uptake->TIR1 Low Affinity (Candidate-6AP) AFB5 AFB5 Complex (Target of Arylpicolinates) Uptake->AFB5 High Affinity (Candidate-6AP) Repressor Aux/IAA Repressor Degradation (Ubiquitination) TIR1->Repressor AFB5->Repressor GeneExp Auxin Response Genes (Activated) Repressor->GeneExp Response Physiological Response (Epinasty, Necrosis, Death) GeneExp->Response

Caption: Differential receptor recruitment pathway. Candidate-6AP is hypothesized to preferentially recruit AFB5, bypassing TIR1-based resistance mechanisms.

Experimental Protocols

Phase 1: In Vitro Receptor Binding (Molecular Validation)

Before greenhouse trials, confirm the molecular mechanism.[1]

  • Method: Surface Plasmon Resonance (SPR) or Yeast Two-Hybrid (Y2H) assays.[1]

  • Protocol:

    • Express Arabidopsis TIR1 and AFB5 proteins.[1]

    • Introduce Aux/IAA peptide substrate (e.g., IAA7).[1]

    • Titrate Candidate-6AP (0.1 nM to 10 µM) and measure complex stability.[1]

  • Success Metric: Candidate-6AP should show

    
     (dissociation constant) for AFB5 that is significantly lower (stronger binding) than for TIR1.
    
Phase 2: Whole-Plant Dose-Response (GR50 Determination)

Expert Insight: Picolinates are highly potent.[1] Use a logarithmic dose scale starting very low to capture the true GR50.[1]

  • Test Species:

    • Amaranthus palmeri (Pigweed) - 2,4-D susceptible & resistant biotypes.

    • Conyza canadensis (Marestail).[1]

    • Kochia scoparia.

  • Dose Range: 0, 0.5, 1, 2, 4, 8, 16, 32 g ai/ha.[1] (Note the gram-level scale).

  • Standard Control: Halauxifen-methyl (applied at label rates: ~5-10 g ai/ha).

  • Methodology:

    • Spray Chamber: Calibrated to 200 L/ha carrier volume.

    • Adjuvant: Methylated Seed Oil (MSO) at 1% v/v is critical for picolinate uptake.[1]

    • Assessment: Visual injury (0-100%) at 7, 14, and 21 Days After Treatment (DAT). Harvest biomass at 21 DAT.

    • Calculation: Use 3- or 4-parameter log-logistic regression to calculate GR50 (Growth Reduction 50%) and GR90.

Phase 3: Crop Selectivity Screen

Arylpicolinates are often safe on cereals but highly damaging to legumes.[1]

  • Crops to Test: Wheat (Winter/Spring), Barley, Rice, Soybean (as a sensitive indicator).[1]

  • Endpoint: Visual chlorosis or malformation.[1] Any "buggy whipping" (leaf rolling) in cereals indicates poor selectivity.[1]

Data Presentation & Analysis

Summarize your findings in a comparative matrix. Below is the required format for your final report.

Comparative Efficacy Table (Hypothetical Data Structure)
ParameterCandidate-6APHalauxifen-methyl2,4-DInterpretation
GR90 (Susceptible Pigweed) [Data] g/ha~5 g/ha~500 g/haLower is better (Higher Potency).
GR90 (Resistant Pigweed) [Data] g/ha~7 g/ha>2000 g/haCritical Metric: Resistance Breaking.[1]
LogP (Lipophilicity) [Calc]3.62.8Higher LogP often requires esterification for uptake.[1]
AFB5 Affinity (

)
[Data] nMLow (~50 nM)High (>500 nM)Confirms Mode of Action.
Workflow Visualization

Use this diagram to structure your screening cascade.

ScreeningCascade Start Candidate-6AP Synthesis InSilico In Silico Docking (AFB5 vs TIR1) Start->InSilico InVitro In Vitro Binding (SPR/Y2H) InSilico->InVitro High Score Greenhouse Greenhouse Screen (Log-Dose Response) InVitro->Greenhouse High Affinity Decision Go/No-Go? Greenhouse->Decision Field Field Trials (Multi-Location) Decision->Start Fail Decision->Field GR90 < 10g/ha

Caption: Stage-gate process for validating Candidate-6AP. Each step filters for the unique arylpicolinate profile.

References

  • Epp, J. B., et al. (2016).[1][2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

  • Bell, J. L., et al. (2015).[1] The discovery of halauxifen-methyl: A new arylpicolinate herbicide. Proceedings of the WSSA. Link[1]

  • Calderón, M. J., et al. (2023).[1] Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules. Link

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link[1]

  • HRAC (Herbicide Resistance Action Committee). (2024).[1] Global Classification of Herbicides. Link

Sources

Validation

Independent Verification Guide: Biological Activity of 6-(3-Chloro-5-fluorophenyl)picolinic acid

Executive Summary Compound: 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS: 1261932-98-2 Class: Synthetic Auxin (Arylpicolinate scaffold) Primary Application: Herbicide Discovery / Structure-Activity Relationship (SAR) Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS: 1261932-98-2 Class: Synthetic Auxin (Arylpicolinate scaffold) Primary Application: Herbicide Discovery / Structure-Activity Relationship (SAR) Probe

This guide outlines the technical framework for independently verifying the biological activity of 6-(3-Chloro-5-fluorophenyl)picolinic acid (hereafter referred to as CFA-Pic ). As a structural analog to commercial arylpicolinate herbicides (e.g., the active acid forms of Florpyrauxifen and Halauxifen), CFA-Pic serves as a critical probe for understanding the 6-aryl substitution requirement for auxin receptor binding.

Critical Insight: Unlike commercial standards (e.g., Picloram or Halauxifen), CFA-Pic lacks the 4-amino substitution on the pyridine ring. Your verification strategy must focus on quantifying how this structural deletion impacts affinity for the TIR1/AFB5 receptor complex compared to established standards.

Part 1: Mechanistic Profiling & Hypothesis

Mechanism of Action (MoA)

CFA-Pic is hypothesized to act as a "molecular glue," facilitating the interaction between the F-box protein receptors (TIR1/AFB family) and the Aux/IAA transcriptional repressors. Upon binding, the SCF^TIR1/AFB complex ubiquitinates the Aux/IAA proteins, marking them for 26S proteasomal degradation and releasing auxin response factors (ARFs) to initiate gene transcription.

The Arylpicolinate Distinction: While classical auxins (2,4-D) have high affinity for TIR1, arylpicolinates typically exhibit a unique preference for AFB5 (Auxin Signaling F-Box protein 5). This differential binding is crucial for your verification panel.

Pathway Visualization

The following diagram illustrates the specific signaling cascade you are verifying.

AuxinPath CFA CFA-Pic (Exogenous Ligand) TIR SCF(TIR1/AFB5) Complex CFA->TIR Diffuses into Nucleus Complex Ternary Complex (Receptor-Ligand-Repressor) TIR->Complex Recruits AuxIAA Aux/IAA Repressor AuxIAA->Complex Binds Ub Ubiquitination Complex->Ub E3 Ligase Activity Proteasome 26S Proteasome Degradation Ub->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed Gene Gene Expression (Ethylene/ABA synthesis) ARF->Gene Promoter Binding

Figure 1: The auxin signaling cascade. Verification confirms CFA-Pic's ability to drive the formation of the Ternary Complex (Green).

Part 2: Comparative Analysis

To validate CFA-Pic, you must benchmark it against the "Gold Standard" (2,4-D) and the "Structural Parent" (Halauxifen-acid).

Comparative Performance Metrics

The following table predicts the performance profile based on SAR principles. The lack of the 4-amino group in CFA-Pic suggests it will have lower potency than Halauxifen but may retain specific AFB5 selectivity.

FeatureCFA-Pic (Test Subject)Halauxifen-Acid (Comparator)2,4-D (Standard)
Structure 6-aryl-picolinate (No 4-NH2)4-amino-6-aryl-picolinatePhenoxyacetic acid
Primary Receptor AFB5 (Predicted)AFB5TIR1
Binding Affinity (

)
Moderate (~50–500 nM)High (<10 nM)High (~10–50 nM)
Systemicity Phloem mobileHighly Phloem mobilePhloem mobile
Cross-Resistance Likely effective on 2,4-D resistant weedsEffective on 2,4-D resistant weedsSusceptible to metabolic resistance
Interpretation of SAR
  • The 4-Amino Gap: The 4-amino group in Halauxifen provides electron density that strengthens the interaction with the receptor pocket.

  • Verification Goal: If CFA-Pic shows activity, it confirms that the 6-aryl tail is the primary driver for AFB5 selectivity, while the 4-amino group is an affinity booster.

Part 3: Verification Protocols

Do not rely on simple spray tests, which can be confounded by uptake issues. Use these self-validating protocols to isolate biological activity.

Protocol A: Arabidopsis Root Growth Inhibition (Phenotypic Screen)

This is the most robust initial screen. Auxins inhibit primary root elongation in a dose-dependent manner.

Workflow Diagram:

RootAssay Step1 Sterilize Arabidopsis Seeds (Col-0 Wild Type) Step2 Plate on MS Media + Ligand (0, 10, 100, 1000 nM) Step1->Step2 Step3 Stratify (4°C, 2 days) Synchronize Germination Step2->Step3 Step4 Vertical Growth (22°C, 16h Light) 7 Days Step3->Step4 Step5 Measure Primary Root Length Step4->Step5

Figure 2: High-throughput phenotypic screening workflow.

Methodology:

  • Preparation: Prepare Murashige & Skoog (MS) agar plates supplemented with CFA-Pic dissolved in DMSO.

  • Controls:

    • Negative: DMSO only (0.1% v/v).

    • Positive: 2,4-D (50 nM).

  • Execution: Plate surface-sterilized Arabidopsis thaliana (Col-0) seeds. Grow vertically for 7 days.

  • Validation Criteria:

    • If CFA-Pic is active, root length at 1000 nM should be <50% of the DMSO control.

    • Root Hair Phenotype: Look for excessive root hair formation, a hallmark of auxin over-stimulation.

Protocol B: Yeast Two-Hybrid (Y2H) Interaction Assay (Mechanistic Validation)

To prove the molecule acts via the specific receptor pathway (and not general toxicity), use a Y2H system expressing TIR1/AFB5 and Aux/IAA.

Methodology:

  • Yeast Strain: Y2HGold (Clontech) cotransformed with:

    • Bait: pGBKT7-AFB5 (or TIR1).

    • Prey: pGADT7-IAA7 (or IAA3).

  • Treatment: Plate yeast on selective media (SD/-Leu/-Trp/-His/-Ade) containing varying concentrations of CFA-Pic (0.1 - 50 µM).

  • Readout: Growth on selective media indicates the molecule successfully "glued" the receptor to the repressor.

  • Differentiation:

    • If CFA-Pic promotes growth with AFB5 but weakly with TIR1 , it confirms it is a true arylpicolinate mimic.

    • If it promotes no growth, the molecule lacks sufficient affinity for the receptor pocket.

Part 4: Data Interpretation & Troubleshooting

Distinguishing Activity from Toxicity
  • True Auxin Activity: Causes epinasty (curling), root inhibition, and proliferation of lateral roots.

  • General Toxicity: Causes necrosis (browning) or chlorosis (yellowing) without characteristic curling.

The "Acid vs. Ester" Trap

Crucial Note for Researchers: CFA-Pic is a free acid .

  • If you are comparing it to commercial herbicides like Florpyrauxifen-benzyl, remember that the benzyl ester is a pro-herbicide .

  • In Vitro assays (like SPR or Y2H) must use the acid form (CFA-Pic). Using the ester form in an enzyme-free environment (like a binding assay) will yield a false negative because the ester cannot bind the receptor.

References

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and its progression to the marketplace." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485. Link

  • Bell, J. L., et al. (2019). "The mechanism of action of arylpicolinate herbicides." Pest Management Science, 75(9), 2387-2396. Link

  • PubChem Compound Summary. (2024). "6-(3-Chloro-5-fluorophenyl)picolinic acid (CAS 1261932-98-2)."[1] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-(3-Chloro-5-fluorophenyl)picolinic Acid

[1][2][3][4][5] Executive Safety & Chemical Profile 6-(3-Chloro-5-fluorophenyl)picolinic acid is a halogenated pyridine derivative often utilized as a scaffold in agrochemical (herbicide) and medicinal chemistry research...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Safety & Chemical Profile

6-(3-Chloro-5-fluorophenyl)picolinic acid is a halogenated pyridine derivative often utilized as a scaffold in agrochemical (herbicide) and medicinal chemistry research.[1][2][3] Its disposal requires strict adherence to protocols governing halogenated organic acids .[2][4]

Unlike simple organic acids, the presence of both Chlorine and Fluorine on the phenyl ring significantly alters the disposal pathway. You cannot treat this merely as "acid waste."[2]

Immediate Hazard Profile
  • GHS Classification:

    • Eye Damage (Category 1): Irreversible corneal damage is possible upon contact.[2]

    • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

    • Aquatic Toxicity: High persistence and toxicity to aquatic life due to the halogenated aromatic structure.

  • Chemical Stability: Stable under standard conditions but reactive toward strong oxidizers and reducing agents.

The Science of Disposal: Why Segregation Matters

As researchers, we must understand the causality behind our waste streams to prevent downstream infrastructure failure.

The Fluorine Factor

The critical determinant for this compound is the Fluorine (F) atom.[2]

  • Mechanism: Upon incineration (the standard fate for this waste), the carbon-fluorine bond breaks, generating Hydrogen Fluoride (HF).[2]

  • Impact: HF is highly corrosive to the refractory lining of standard incinerators and requires specialized wet scrubbers (alkaline quench) to prevent atmospheric release.

  • Operational Consequence: If you mislabel this as "Non-Halogenated Organic Acid," you risk damaging the disposal facility's equipment and violating emissions standards.

The Chelation Factor

Picolinic acid derivatives are potent bidentate chelators .[2]

  • Mechanism: The nitrogen in the pyridine ring and the carboxylic acid group can bind metal ions (Fe, Cu, Zn) effectively.

  • Operational Consequence: Do not mix this waste with heavy metal solutions (e.g., chromium or mercury waste) unless explicitly necessary.[2] The resulting metal-organic complexes can alter the solubility and toxicity profile, complicating the stabilization process at the waste facility.[2]

Operational Disposal Protocol

This protocol uses a Self-Validating System . At each step, a physical check confirms compliance before moving to the next stage.[2]

Phase 1: Waste Characterization & Segregation

Goal: Isolate the compound from incompatible streams.

  • Solid Waste (Pure Substance/Powder):

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

    • Validation: Ensure the solid is dry.[2][5] If wet with solvent, treat as liquid waste.

  • Liquid Waste (Mother Liquor/Reaction Mixture):

    • Container: Amber glass or HDPE. Avoid metal containers due to acidity.

    • Segregation Rule: Must go into the Halogenated Solvent/Organic stream.[2]

    • Validation: Check pH. If pH < 2, do not commingle with cyanide or sulfide wastes (risk of HCN/H2S generation).[2]

Phase 2: Packaging & Labeling[2]

Goal: Communicate the hazard to the waste management team.

  • Select Container: Use a container rated for corrosives.[2]

  • Labeling Syntax:

    • Primary Constituent: "Halogenated Organic Acid"[2]

    • Specific Components: "6-(3-Chloro-5-fluorophenyl)picolinic acid"[1][2][3]

    • Hazards: "Corrosive, Toxic"[1]

    • Solvent Matrix: List any co-solvents (e.g., "in Dichloromethane" or "in DMSO").

Phase 3: The Decision Workflow (Visualization)[2]

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalFlow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet/Dissolved StreamA Stream A: Solid Halogenated Toxic Solid->StreamA SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamB Stream B: Halogenated Organic Liquid SolventCheck->StreamB Yes (e.g., DCM, Chloroform) StreamC Stream C: Acidic Organic Liquid SolventCheck->StreamC No (e.g., Methanol, DMSO) Labeling Label: 'Contains Fluorine/Chlorine' StreamA->Labeling StreamB->Labeling StreamC->Labeling Final High-Temp Incineration (w/ Scrubber) Labeling->Final To EHS / Incineration

Figure 1: Decision logic for segregating halogenated picolinic acid waste streams.

Technical Data & Specifications

PPE Selection for Handling Waste

Use this table to select the correct protection based on the task.

TaskGlove MaterialThickness (min)Rationale
Solid Weighing Nitrile0.11 mmSufficient for dry incidental contact.[1][2][3]
Liquid Transfer (Aqueous) Nitrile (Double)0.11 mm x 2Acid protection; double layer indicates breach.[1][2][3]
Liquid Transfer (Halogenated Solvent) Laminate Film (Silver Shield)N/AEssential if dissolved in DCM/Chloroform; Nitrile degrades rapidly.[1][2][3]
Spill Cleanup Butyl Rubber0.3 mmHigh resistance to aggressive acids and organics.[1][3]
Regulatory Waste Codes (USA - RCRA)

Consult your local EHS officer, as state regulations may vary.[1][2]

CodeDescriptionApplicability
D002 Corrosive WasteApplies if aqueous solution pH is

2.[1][2][3]
F001/F002 Spent Halogenated SolventsApplies if the compound is dissolved in DCM, Chloroform, etc.[1][3]
None (General) Halogenated OrganicIf solid, often classified under state-specific codes or general "Lab Pack" guidelines.[1][2][3]

Emergency Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The dust is an irritant; the solution may off-gas solvent vapors.[2]

  • Isolate: Mark the zone.

  • Neutralize (Liquids): Use a spill pillow or sodium bicarbonate only if the solvent is compatible.[2] Caution: Neutralizing acid in halogenated solvents can generate heat and volatilize the solvent. It is often safer to absorb directly with vermiculite or clay.[2]

  • Collect: Sweep solids gently to avoid dust generation.[2] Place in a wide-mouth jar.

  • Decontaminate: Wash the surface with soap and water; collect the rinsate as hazardous waste (do not flush).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (n.d.).[2] Picolinic Acid Derivative Structures and Safety Data. National Library of Medicine.[2] [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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